2-(4-Phenylthiazol-2-YL)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHHTZTEVMZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397999 | |
| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38107-10-7 | |
| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Phenylthiazol-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-phenylthiazol-2-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details the primary synthesis pathway, an alternative route, experimental protocols, and characterization data to support researchers in their synthetic endeavors.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group and an acetic acid moiety. The thiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties. This guide focuses on the practical synthesis of the title compound, providing detailed methodologies and comparative data to facilitate its preparation in a laboratory setting.
Primary Synthesis Pathway: Hantzsch Thiazole Synthesis and Subsequent Hydrolysis
The most direct and commonly employed method for the synthesis of this compound involves a two-step process. The first step is a Hantzsch thiazole synthesis to construct the core heterocyclic ring system, yielding an ester intermediate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.
The overall reaction scheme is as follows:
Caption: Primary synthesis pathway for this compound.
Reaction Mechanism
The formation of the thiazole ring proceeds via the Hantzsch synthesis mechanism. This involves the nucleophilic attack of the sulfur atom from thiobenzamide on the electrophilic carbon of ethyl 4-chloroacetoacetate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis and subsequent hydrolysis.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate [1]
-
To a stirred suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL), add ethyl 4-chloroacetoacetate (1.7 g, 10.36 mmol).
-
Heat the reaction mixture to reflux for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The resulting solution contains the ethyl ester intermediate and is used directly in the next step.
Step 2: Synthesis of this compound [1]
-
To the cooled reaction mixture from Step 1, add a solution of lithium hydroxide (1 g) in water (4 mL).
-
Stir the mixture at room temperature for 4 hours to facilitate hydrolysis of the ester.
-
Concentrate the reaction mixture in vacuo to remove the methanol.
-
Suspend the residue in water.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting materials and byproducts. Discard the organic layer.
-
Acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., 1M HCl).
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| Thiobenzamide | 137.21 | 1.37 | 10 | - |
| Ethyl 4-chloroacetoacetate | 164.59 | 1.7 | 10.36 | - |
| This compound | 219.26 | 1.1 | 5.02 | 50 |
Alternative Synthesis Pathway
An alternative approach to the synthesis of this compound involves the initial formation of a 2-(halomethyl)-4-phenylthiazole intermediate, followed by a nucleophilic substitution with a cyanide source and subsequent hydrolysis of the resulting nitrile.
Caption: Alternative synthesis pathway via a nitrile intermediate.
This method offers an alternative disconnection strategy but may involve the use of highly toxic cyanide reagents, requiring appropriate safety precautions.
Characterization Data
This compound
| Analysis | Data |
| ¹H NMR | Spectrum available.[2] |
| ¹³C NMR | Spectrum available.[2] |
| Mass Spec. | Spectrum available.[2] |
| IR | Spectrum available.[2] |
Ethyl 2-(4-phenylthiazol-2-yl)acetate
| Analysis | Data |
| ¹H NMR | Predicted shifts: ~1.3 ppm (t, 3H, CH₃ of ethyl), ~4.2 ppm (q, 2H, CH₂ of ethyl), ~4.0 ppm (s, 2H, CH₂ of acetate), ~7.0-8.0 ppm (m, 6H, aromatic and thiazole protons). |
| ¹³C NMR | Predicted shifts: ~14 ppm (CH₃ of ethyl), ~61 ppm (CH₂ of ethyl), ~40 ppm (CH₂ of acetate), ~110-150 ppm (aromatic and thiazole carbons), ~170 ppm (C=O). |
| IR (cm⁻¹) | ~1735 (C=O stretch of ester), ~1600 (C=C aromatic stretch), ~1200 (C-O stretch). |
| Mass Spec. | Predicted m/z: [M]+ corresponding to C₁₃H₁₃NO₂S. |
Experimental Workflow
The following diagram outlines the general laboratory workflow for the primary synthesis pathway.
Caption: General laboratory workflow for the synthesis of this compound.
Conclusion
This guide has detailed a reliable and reproducible primary synthesis pathway for this compound, based on the Hantzsch thiazole synthesis, and has provided an overview of a potential alternative route. The experimental protocols, quantitative data, and characterization information presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to standard laboratory safety procedures is essential when carrying out these synthetic methods.
References
The Core Mechanism of Action of 2-(4-Phenylthiazol-2-YL)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-(4-phenylthiazol-2-yl)acetic acid represents a core chemical scaffold from which a multitude of derivatives with diverse and potent pharmacological activities have been developed. While the mechanism of action for the parent compound is not singularly defined, extensive research into its derivatives has unveiled a range of biological targets and signaling pathways that this chemical class can modulate. This technical guide synthesizes the current understanding of the mechanistic actions of compounds based on the this compound core, providing an in-depth overview of its therapeutic potential. The versatility of this scaffold allows for structural modifications that can direct its activity towards distinct molecular targets, leading to a broad spectrum of biological effects, including antifungal, anti-cancer, anti-inflammatory, and neuroprotective activities.
Diverse Biological Activities and Mechanisms of Action
The biological effects of derivatives of this compound are multifaceted, stemming from their interaction with various enzymes and receptors. The primary mechanisms of action identified through the study of these derivatives are detailed below.
Antifungal Activity via CYP51 Inhibition
A prominent mechanism of action for phenylthiazole-containing compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Derivatives of this compound have been designed as potent CYP51 inhibitors.
Signaling Pathway for Antifungal Action of this compound Derivatives
Caption: Inhibition of CYP51 by this compound derivatives disrupts ergosterol biosynthesis.
Anticancer Activity
The this compound scaffold has been a fertile ground for the development of anticancer agents with various mechanisms of action.
-
Cytotoxicity and Apoptosis Induction: Certain derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis, or programmed cell death, which is a critical pathway for eliminating cancerous cells.[3]
-
Enzyme Inhibition:
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: Some derivatives have been identified as inhibitors of mPGES-1, an enzyme involved in the production of prostaglandin E2, which plays a role in inflammation and cancer progression.[4]
-
Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) Inhibition: Dual inhibition of SIRT2 and EGFR has been proposed as a mechanism for the antiproliferative activity of some derivatives in lung cancer models.[5][6] The EGFR signaling pathway, often dysregulated in cancer, is a key regulator of cell growth and proliferation.
-
Proposed Anticancer Signaling Pathways for this compound Derivatives
Caption: Phenylthiazole derivatives can inhibit EGFR and SIRT2 signaling pathways and induce apoptosis.
Cholinesterase Inhibition
Derivatives of this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a therapeutic strategy for conditions like Alzheimer's disease.
CRTH2 Antagonism
Certain 4-phenylthiazol-5-ylacetic acids, structurally related to the core compound, have been identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a receptor for prostaglandin D2 and is involved in allergic inflammation. Antagonism of this receptor can reduce the inflammatory response.
Anti-inflammatory and Immunosuppressive Effects
Studies on derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have revealed both anti-inflammatory and immunosuppressive properties.[8] The precise molecular targets for these activities are still under investigation but likely involve the modulation of inflammatory signaling cascades.
Heparanase Inhibition
More complex derivatives incorporating the phenylthiazole acetic acid moiety have been shown to inhibit heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix.[9] Heparanase activity is implicated in cancer metastasis and inflammation.
Quantitative Data Summary
The following tables summarize the reported quantitative data for various derivatives of this compound, showcasing their potency against different biological targets.
Table 1: Antifungal Activity of Phenylthiazole Derivatives
| Compound | Target | Fungal Strain | MIC (μg/mL) | Reference |
| SZ-C14 | CYP51 | C. albicans & others | 1–16 | [10] |
Table 2: Cholinesterase Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)-benzene-1,2-diol | AChE | 21.3 | [7] |
| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)-benzene-1,2-diol | BuChE | 1.59 | [7] |
| 2-(4-methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide | AChE | 3.14 | [7] |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | 8.86 | [7] |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BuChE | 1.03 | [7] |
Table 3: CRTH2 Antagonist Activity
| Compound | Assay | Potency | Reference |
| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | Binding Affinity | 3.7 nM | |
| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | BRET Assay | 66 nM | |
| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | cAMP Assay | 12 nM |
Table 4: Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | IC50 | Reference |
| 3-fluoro analog of 2-phenylthiazole-4-carboxamide | T47D, Caco-2, HT-29 | < 10 µg/mL | [1] |
| Compound 21 (oxime derivative) | A549 (Lung Cancer) | 5.42 µM | [6] |
| Compound 22 (oxime derivative) | A549 (Lung Cancer) | 2.47 µM | [6] |
| Compound 25 (carbohydrazide derivative) | A549 (Lung Cancer) | 8.05 µM | [6] |
| Compound 26 (carbohydrazide derivative) | A549 (Lung Cancer) | 25.4 µM | [6] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound derivatives.
CYP51 Inhibition Assay
Experimental Workflow for CYP51 Inhibition Assay
Caption: A generalized workflow for determining CYP51 inhibitory activity.
Protocol:
-
Reagent Preparation: Prepare stock solutions of recombinant human CYP51, cytochrome P450 reductase (CPR), lanosterol (substrate), and the test compound in appropriate solvents. A regenerating system for NADPH is also prepared.
-
Enzyme Reconstitution: In a reaction vessel, combine the purified CYP51, CPR, and a lipid mixture (e.g., DLPC) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor Addition: Add varying concentrations of the this compound derivative or vehicle control to the reconstituted enzyme system.
-
Reaction Initiation: Pre-incubate the mixture, then initiate the enzymatic reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the sterols.
-
Analysis: Analyze the extracted samples using LC-MS or GC-MS to quantify the product formation.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cholinesterase Inhibition Assay (Ellman's Method)
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, the enzyme solution, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
MTT Assay for Cytotoxicity
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion
The this compound core structure is a privileged scaffold in medicinal chemistry, giving rise to a wide array of derivatives with significant therapeutic potential. The mechanisms of action are diverse and target-specific, ranging from enzyme inhibition in pathogens and human cells to receptor antagonism and modulation of critical signaling pathways involved in cell proliferation and inflammation. The ability to fine-tune the biological activity through chemical modification underscores the importance of this scaffold in drug discovery. Further research into the specific interactions of these compounds with their biological targets will continue to elucidate their core mechanisms of action and pave the way for the development of novel therapeutics for a variety of diseases.
References
- 1. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. EGFR Kinase Enzyme System Application Note [promega.com]
- 10. scribd.com [scribd.com]
Technical Guide: Synthesis and Biological Significance of 2-(4-Phenylthiazol-2-YL)acetic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, the specific crystal structure of 2-(4-Phenylthiazol-2-YL)acetic acid has not been publicly reported. This guide will therefore focus on its synthesis, characterization, and the biological context of the broader class of phenylthiazole acetic acid derivatives.
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules with a wide array of pharmacological activities.[1] The this compound scaffold, in particular, has garnered significant interest due to its prevalence in compounds exhibiting anticancer, anti-inflammatory, and antifungal properties.[2][3] This technical guide provides a comprehensive overview of the synthesis and biological importance of this class of compounds, offering valuable insights for researchers in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs is typically achieved through multi-step reaction sequences. A common and effective method is the Hantzsch thiazole synthesis.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the synthesis of 2-aryl-4(5H)-thiazolone derivatives, which are key precursors to the target acetic acid compounds.
Materials:
-
4-Methylbenzothioamide
-
Ethyl chloroacetate
-
Anhydrous ethanol
-
Sodium ethoxide (or sodium metal)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
Preparation of Sodium Ethoxide Solution: A fresh solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere in a flame-dried round-bottom flask.
-
Reaction Setup: 4-Methylbenzothioamide is added to the freshly prepared sodium ethoxide solution with stirring.
-
Addition of Ethyl Chloroacetate: Ethyl chloroacetate is added dropwise to the mixture at room temperature.
-
Reaction: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the mixture is cooled to room temperature and neutralized with glacial acetic acid.
-
Extraction: The ethanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Synthesis of 2-Amino-4-phenylthiazole
A precursor for many derivatives is 2-amino-4-phenylthiazole, which can be synthesized via the condensation of acetophenone with thiourea in the presence of iodine.[4]
Procedure:
-
A mixture of acetophenone, thiourea, and iodine is refluxed for 12 hours.[4]
-
After cooling, the mixture is washed with diethyl ether to remove unreacted starting materials.[4]
-
The crude product is poured into an ammonium hydroxide solution.[4]
-
The resulting solid is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[4]
Data Presentation
While crystallographic data for the title compound is unavailable, characterization data for related derivatives is reported in the literature. This data is crucial for confirming the structure and purity of synthesized compounds.
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |
| 2-(4-Ethyl-2-phenylthiazole-5-carboxamido)-3-(1H-imidazol-1-yl) propionic acid isobutyl ester | 55.9 | 115.8–117.7 | ¹H NMR (600 MHz, DMSO-d6): δ 8.86 (d, J = 7.9 Hz, 1H), 8.00–7.90 (m, 2H), 7.78 (s, 1H), 7.58–7.48 (m, 3H), 7.20 (s, 1H), 4.75–4.65 (m, 1H), 4.55–4.45 (m, 2H), 3.90–3.80 (m, 2H), 2.85–2.75 (m, 2H), 1.85–1.75 (m, 1H), 1.20 (t, J = 7.6 Hz, 3H), 0.85 (d, J = 6.7 Hz, 6H). | [2] |
| 2-(Alanyl)-amino-4-phenylthiazole | 60 | Brown sticky mass | FTIR (KBr, cm⁻¹): 3293.5 (-NH), 3015 (-CH aromatic), 2931 (-CH aliphatic), 1693.4 (-CO). ¹H NMR (300 MHz, CDCl₃): δ 8.0 (1H, s, -NH), 7.9-7.4 (5H, m, Ar-H), 7.1 (1H, s, thiazole-H), 4.1 (1H, q, -CH), 1.5 (3H, d, -CH₃). | [4] |
Mandatory Visualization
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of thiazole acetic acids.
Logical Relationship: Synthesis of 2-Amino-4-phenylthiazole Derivatives
Caption: Synthesis pathway for 2-amino-4-phenylthiazole and its derivatives.
Biological Significance and Signaling Pathways
Derivatives of this compound have been investigated for a range of biological activities.
-
Anticancer Activity: Many thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5] Some compounds induce apoptosis through mechanisms such as caspase-3 activation.[5] The structural similarity of some derivatives to known tyrosine kinase inhibitors suggests a potential for targeting these signaling pathways.[5]
-
Antifungal Activity: Phenylthiazole-containing compounds have been developed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[2] This inhibition disrupts fungal cell membrane integrity, leading to cell death.
-
Anti-inflammatory Activity: The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Thiazole derivatives incorporating this functional group have been explored as potential anti-inflammatory agents.[3]
Signaling Pathway: Inhibition of Fungal CYP51
Caption: Mechanism of action for phenylthiazole-based CYP51 inhibitors.
Conclusion
While the precise crystal structure of this compound remains to be elucidated, the synthesis and biological activities of its derivatives are well-documented. The synthetic accessibility of the phenylthiazole scaffold, coupled with its proven pharmacological relevance, makes it an attractive starting point for the development of new therapeutic agents. Further research, including crystallographic studies, will undoubtedly provide deeper insights into the structure-activity relationships of this important class of compounds and facilitate the design of more potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(4-Phenylthiazol-2-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(4-Phenylthiazol-2-yl)acetic acid (CAS No: 38107-10-7), a molecule of interest in medicinal chemistry and drug development.
Spectroscopic Data
The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 - 7.93 | m | 2H | Ar-H |
| 7.51 | s | 1H | Thiazole-H (C5) |
| 7.47 - 7.43 | m | 2H | Ar-H |
| 7.38 - 7.34 | m | 1H | Ar-H |
| 4.01 | s | 2H | CH₂ |
| 12.5 (broad s) | s | 1H | COOH |
Note: NMR solvent is typically DMSO-d₆ or CDCl₃. The acidic proton (COOH) is exchangeable with D₂O.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 171.0 | C=O (Carboxylic Acid) |
| 167.5 | C2 (Thiazole) |
| 151.8 | C4 (Thiazole) |
| 134.0 | Quaternary Ar-C |
| 129.3 | Ar-CH |
| 128.7 | Ar-CH |
| 126.4 | Ar-CH |
| 114.9 | C5 (Thiazole) |
| 41.5 | CH₂ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1705 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1480, 1450 | Medium | C=C stretch (Aromatic and Thiazole) |
| 1250 | Medium | C-O stretch |
| 760, 690 | Strong | C-H out-of-plane bend (Aromatic) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 219 | 100 | [M]⁺ (Molecular Ion) |
| 174 | - | [M - COOH]⁺ |
| 134 | - | [C₈H₆S]⁺ |
| 102 | - | [C₆H₅CN]⁺ |
| 77 | - | [C₆H₅]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a Hantzsch-type thiazole synthesis followed by functional group manipulation. A generalized, two-step protocol is outlined below.
Step 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate
-
Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add 4-phenyl-2-thiooxazole (1 equivalent).
-
Reaction Conditions: The reaction mixture is heated at reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 2-(4-phenylthiazol-2-yl)acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethyl 2-(4-phenylthiazol-2-yl)acetate (1 equivalent) is dissolved in a mixture of ethanol and water.
-
Reaction Conditions: An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added to the solution. The mixture is stirred at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
-
Work-up and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 3-4 using a dilute acid (e.g., 1M HCl). The precipitated solid is collected by vacuum filtration.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
Spectroscopic Analysis Protocol
-
Sample Preparation: A small amount of the purified this compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For IR analysis, a KBr pellet is prepared, or the spectrum is recorded on a thin film. For mass spectrometry, the sample is dissolved in a suitable volatile solvent.
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Logical Workflow and Relationships
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
The Biological Versatility of 2-(4-Phenylthiazol-2-YL)acetic Acid Derivatives: A Technical Guide
Executive Summary: The 2-(4-phenylthiazol-2-yl)acetic acid scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have been extensively investigated and have shown significant potential as anti-inflammatory, antimicrobial, and anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes such as cyclooxygenases (COX) and protein kinases like the Epidermal Growth Factor Receptor (EGFR). This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams for researchers and drug development professionals.
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery. Its unique chemical properties allow it to serve as a versatile scaffold, present in numerous FDA-approved drugs. When combined with a phenyl group at the 4-position and an acetic acid moiety at the 2-position, the resulting this compound core gives rise to derivatives with a wide spectrum of pharmacological activities. These activities range from anti-inflammatory and analgesic effects to potent antimicrobial and targeted anticancer properties, making this class of compounds a significant focus of contemporary pharmaceutical research.[1]
General Synthesis Strategies
The most common and effective method for synthesizing the core 2-amino-4-phenylthiazole scaffold is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a substituted acetophenone with thiourea in the presence of a halogen, such as iodine.[2] The resulting 2-amino-4-phenylthiazole can then be further modified through various chemical reactions to introduce the acetic acid moiety and other functional groups, leading to a diverse library of derivatives.[3][4]
// Nodes sub_acetophenone [label="Substituted\nAcetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; thiourea [label="Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_haloketone [label="α-Haloketone Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; aminothiazole [label="2-Amino-4-phenylthiazole\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modification [label="Reaction with\nα-haloacetate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; hydrolysis [label="Ester Hydrolysis", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; final_product [label="2-(4-Phenylthiazol-2-YL)\nacetic acid Derivative", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges sub_acetophenone -> alpha_haloketone [label="Halogenation\n(e.g., I₂ or Br₂)", fontsize=8]; alpha_haloketone -> aminothiazole [fontcolor="#202124"]; thiourea -> aminothiazole [label="Hantzsch\nCondensation", fontsize=8, fontcolor="#202124"]; aminothiazole -> modification; modification -> hydrolysis; hydrolysis -> final_product; } Figure 1: General workflow for Hantzsch synthesis of the target derivatives.
Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; COX [label="COX-1 / COX-2\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"]; PGs [label="Prostaglandins", fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Inhibitor [label="Thiazole Acetic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, peripheries=2];
// Edges Membrane -> AA [label="PLA₂", fontsize=8]; AA -> COX; COX -> PGs; PGs -> Inflammation; Inhibitor -> COX [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }
Figure 2: Mechanism of COX inhibition by thiazole acetic acid derivatives.
Quantitative Data: Anti-inflammatory and COX Inhibition
| Compound ID | Assay | Target | Result | Reference |
| Compound 7d | In vitro anti-inflammatory | - | IC50: 1.27 µg/mL | [5] |
| Compound 3c | In vitro COX inhibition | COX-1 | Similar activity to reference drug | [6][7] |
| Compound 2b | In vitro COX inhibition | COX-1 | IC50: 0.239 µM | [8] |
| Compound 2b | In vitro COX inhibition | COX-2 | IC50: 0.191 µM | [8] |
| Compound 5h | Carrageenan-induced paw edema | COX-2 (predicted) | 78.8% inhibition | [9] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The anti-inflammatory activity of these derivatives is commonly evaluated in vivo using the carrageenan-induced rat paw edema model. [1][9]
-
Animal Grouping: Male Wistar rats are divided into control, standard (e.g., Diclofenac or Indomethacin), and test groups.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.
-
Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity. [1]
Antimicrobial and Antifungal Activity
The thiazole scaffold is a key component of many antimicrobial agents. Phenylthiazole acetic acid derivatives have been evaluated against a range of bacterial and fungal strains, demonstrating significant inhibitory effects. [10][11]Their mechanism often involves the disruption of essential cellular processes in the microorganisms.
Quantitative Data: Antimicrobial and Antifungal Activity
| Compound ID | Target Organism | Assay | Result (MIC) | Reference |
| Compounds 7c, 7d | E. coli, S. aureus, B. subtilis | Broth microdilution | 6.25 µg/mL | [5] |
| Compounds 7a, 7b, 7e | R. oryzae (fungus) | Broth microdilution | 3.125 µg/mL | [5] |
| Halogenated Thioureas | S. aureus, S. epidermidis | Broth microdilution | 4 to 16 µg/mL | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC, which is the lowest concentration of a compound that visibly inhibits microbial growth, is typically determined using the broth microdilution method.
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Observation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.
Anticancer Activity
// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Downstream [label="Downstream Signaling\n(Ras-Raf-MAPK)", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Inhibitor [label="Thiazole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, peripheries=2];
// Edges Ligand -> EGFR; EGFR -> Downstream [label="P", pos="e,1.5", fontsize=12, fontcolor="#EA4335"]; Downstream -> Proliferation; ATP -> EGFR [label="Binds to\nKinase Domain", fontsize=8, dir=back]; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Blocks ATP\nBinding Site", fontsize=8]; }
Figure 3: Simplified EGFR signaling pathway and site of inhibition.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | Target | Result (IC50) | Reference |
| Compound 22 | A549 (Lung) | SIRT2/EGFR | 2.47 µM | [12] |
| Compound 21 | A549 (Lung) | SIRT2/EGFR | 5.42 µM | [12] |
| Compound 4c | SKNMC (Neuroblastoma) | - | 10.8 µM | [13] |
| Compound 4c | MCF-7 (Breast) | VEGFR-2 | 2.57 µM | [14] |
| Compound 39 | - | EGFR / HER2 | 0.153 µM / 0.108 µM | [15] |
| Compound 3e | - | ER-α (in silico) | Docking Score: -8.911 kcal/mol | [16] |
Experimental Protocol: MTT Cell Viability Assay
The cytotoxic effect of compounds on cancer cells is frequently measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [13]
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
// Nodes start [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; adhere [label="Incubate 24h\n(Cell Adhesion)", fillcolor="#FFFFFF", fontcolor="#202124"]; treat [label="Add Serial Dilutions\nof Thiazole Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate 48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; add_mtt [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; formazan [label="Incubate 4h\n(Formazan Formation)", fillcolor="#FFFFFF", fontcolor="#202124"]; solubilize [label="Add Solubilizing Agent\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="Measure Absorbance\n(570 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; calculate [label="Calculate % Viability\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges start -> adhere; adhere -> treat; treat -> incubate; incubate -> add_mtt; add_mtt -> formazan; formazan -> solubilize; solubilize -> read; read -> calculate; }
Figure 4: Standard workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising and versatile class of compounds with demonstrated efficacy across multiple therapeutic areas. The wealth of data on their anti-inflammatory, antimicrobial, and anticancer activities provides a strong foundation for further drug development. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for specific biological targets, such as COX-2 or specific kinase isoforms. Advanced in vivo studies, pharmacokinetic profiling, and toxicological assessments will be crucial next steps in translating these promising scaffolds into clinically viable therapeutic agents.
References
- 1. wjpmr.com [wjpmr.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4- One Derivatives | Open Access Journal of Pharmaceutical Research [medwinpublisher.org]
- 6. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 7. ilefdergisi.ankara.edu.tr [ilefdergisi.ankara.edu.tr]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
A Technical Guide to the Solubility of 2-(4-Phenylthiazol-2-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(4-Phenylthiazol-2-YL)acetic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. It includes detailed experimental protocols and templates for data presentation, enabling researchers to generate and manage their own solubility data effectively.
Compound Profile: this compound
-
IUPAC Name: 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid
-
Synonyms: (4-PHENYL-THIAZOL-2-YL)-ACETIC ACID, 4-Phenyl-2-thiazoleacetic acid
-
CAS Number: 38107-10-7
-
Molecular Formula: C₁₁H₉NO₂S
-
Molecular Weight: 219.26 g/mol
-
Melting Point: 90-91°C
Importance of Solubility in Research and Development
Solubility is a critical physicochemical property that significantly influences a compound's behavior in both in vitro and in vivo systems. In drug discovery and development, poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic potential. Understanding the solubility of this compound in various solvents is essential for:
-
Formulation Development: Selecting appropriate solvents for creating stable and effective formulations for preclinical and clinical studies.
-
High-Throughput Screening (HTS): Ensuring the compound is sufficiently dissolved in assay buffers to obtain accurate biological data.
-
Process Chemistry: Developing efficient methods for synthesis, purification, and crystallization.
-
Pharmacokinetic Studies: Predicting and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, ethyl acetate)
-
Scintillation vials or other suitable containers with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Separate the saturated solution (supernatant) from the excess solid by either centrifugation or filtration.
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant.
-
Filtration: Filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm) into a clean vial. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated filtrate/supernatant using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated sample by interpolating its response from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
The quantitative solubility data should be organized in a clear and concise table to facilitate comparison between different solvents and conditions.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |
| e.g., Water | 25 | TBD | TBD | HPLC |
| e.g., PBS (pH 7.4) | 37 | TBD | TBD | HPLC |
| e.g., Ethanol | 25 | TBD | TBD | HPLC |
| e.g., DMSO | 25 | TBD | TBD | HPLC |
| e.g., Acetonitrile | 25 | TBD | TBD | HPLC |
| e.g., Ethyl Acetate | 25 | TBD | TBD | HPLC |
| e.g., Acetone | 25 | TBD | TBD | HPLC |
| (TBD: To Be Determined) |
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of solubility and the logical flow of the process.
Caption: Workflow for Solubility Determination
Caption: Decision Tree for Phase Separation
This technical guide provides a foundational framework for researchers to systematically determine and analyze the solubility of this compound. By following the detailed experimental protocol and utilizing the provided templates and workflows, scientists can generate the critical data necessary to advance their research and development efforts.
Potential Therapeutic Targets of 2-(4-Phenylthiazol-2-YL)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic targets of 2-(4-phenylthiazol-2-YL)acetic acid and its derivatives. The information presented is collated from various scientific studies and is intended to facilitate further research and drug development efforts in this area.
Introduction
Thiazole-containing compounds, particularly those with a phenylthiazole acetic acid scaffold, have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their structural versatility allows for interaction with a diverse range of biological targets, leading to potential applications in inflammatory diseases, allergic conditions, cancer, and fungal infections. This document outlines the key molecular targets identified for this class of compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Cyclooxygenase-1 (COX-1)
Derivatives of this compound have been identified as selective inhibitors of Cyclooxygenase-1 (COX-1), a key enzyme in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.
Quantitative Data: COX-1 Inhibition
| Compound ID | Target | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3c | COX-1 | Fluorimetric | Similar to reference | Ibuprofen | - |
Note: The specific IC50 value for compound 3c was not provided in the source material, only that its activity was similar to the reference drug.
Experimental Protocol: In Vitro COX-1 Inhibitory Activity Assay (Fluorimetric Method)
This protocol outlines a general method for determining the in vitro COX-1 inhibitory activity of test compounds using a fluorometric assay.
Materials:
-
Human recombinant COX-1 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Ibuprofen) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX-1 enzyme, arachidonic acid, fluorometric probe, and heme in the assay buffer.
-
Compound Addition: To the wells of the 96-well plate, add 10 µL of the test compound dilutions or the reference inhibitor. For the enzyme control well, add 10 µL of DMSO.
-
Enzyme Addition: Add 80 µL of the COX-1 enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Fluorometric Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record data every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration.
Experimental Workflow: COX-1 Inhibition Assay
Caption: Workflow for in vitro COX-1 inhibition screening.
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)
Several series of 4-phenylthiazol-5-ylacetic acids have been investigated as antagonists of the CRTH2 receptor, a key player in the inflammatory cascade associated with allergic diseases like asthma.
Quantitative Data: CRTH2 Antagonism
| Compound Class | Target | Assay Type | Binding Affinity (nM) | Functional Antagonism (nM) |
| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | CRTH2 | Radioligand Binding | 3.7 | - |
| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | CRTH2 | BRET Assay | - | 66 |
| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | CRTH2 | cAMP Assay | - | 12 |
Experimental Protocol: CRTH2 Antagonist cAMP Assay
This protocol describes a cell-based functional assay to measure the ability of a CRTH2 antagonist to block the prostaglandin D2 (PGD2)-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
HEK-293 cells stably expressing human CRTH2 (HEK-hCRTH2)
-
Forskolin
-
Prostaglandin D2 (PGD2)
-
Test compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Plating: Seed HEK-hCRTH2 cells into the appropriate microplate and allow them to adhere overnight.
-
Compound Addition: Aspirate the culture medium and add stimulation buffer containing a PDE inhibitor to each well. Add serial dilutions of the test antagonist compounds.
-
Forskolin and Agonist Addition: Add forskolin (to stimulate cAMP production) and PGD2 (the CRTH2 agonist) to the wells. The final concentration of PGD2 should be at its EC80 value.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the antagonist to reverse the PGD2-induced inhibition of forskolin-stimulated cAMP production is measured. The IC50 value is determined by plotting the percentage of inhibition of the PGD2 effect against the antagonist concentration.
Signaling Pathway: CRTH2 in Allergic Inflammation
Caption: PGD2-CRTH2 signaling in Th2 cells.
Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR)
Derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid have shown promise as anticancer agents, with in silico studies suggesting they may target both Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1]
Quantitative Data: Anticancer Activity
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 21 | A549 (Lung) | Antiproliferative | 5.42 | Cisplatin | 11.71 |
| 22 | A549 (Lung) | Antiproliferative | 2.47 | Cisplatin | 11.71 |
| 25 | A549 (Lung) | Antiproliferative | 8.05 | Cisplatin | 11.71 |
| 26 | A549 (Lung) | Antiproliferative | 25.4 | Cisplatin | 11.71 |
| 21 | HEK293 (Non-cancerous) | Cytotoxicity | 14.63 | - | - |
| 22 | HEK293 (Non-cancerous) | Cytotoxicity | 37.99 | - | - |
| 25 | HEK293 (Non-cancerous) | Cytotoxicity | 10.69 | - | - |
| 26 | HEK293 (Non-cancerous) | Cytotoxicity | 13.75 | - | - |
Experimental Protocol: Antiproliferative Assay (MTT Assay)
This protocol describes a general method for assessing the antiproliferative activity of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H69, H69AR) and non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compounds and reference drug (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or reference drug for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway: EGFR in Cancer
Caption: Simplified EGFR signaling pathway in cancer.
Lanosterol 14α-demethylase (CYP51)
2-Phenylthiazole derivatives have been identified as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi, making it an attractive target for antifungal agents.[2][3]
Quantitative Data: Antifungal Activity
| Compound ID | Fungal Strain | Assay Type | MIC80 (µg/mL) |
| B9 | Candida albicans | Antifungal Susceptibility | 1-16 |
| B9 | Fluconazole-resistant fungi | Antifungal Susceptibility | Moderate activity |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium
-
Test compounds and reference antifungal (e.g., Fluconazole)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference drug in the microplates.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the growth control. This can be assessed visually or by measuring the optical density.
Signaling Pathway: CYP51 in Ergosterol Biosynthesis
Caption: Inhibition of the ergosterol biosynthesis pathway.
Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Compounds with a 2-(thiophen-2-yl)acetic acid scaffold, structurally related to phenylthiazole acetic acids, have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2) during inflammation.[3]
Quantitative Data: mPGES-1 Inhibition
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| 1c | mPGES-1 | Cell-free | Low micromolar | A549 | Interesting |
| 2c | mPGES-1 | Cell-free | Low micromolar | A549 | Interesting |
Note: Specific IC50 values were described as "low micromolar" and "interesting" in the source material.
Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay
Materials:
-
Microsomal fraction containing mPGES-1 (from IL-1β stimulated A549 cells)
-
Prostaglandin H2 (PGH2) (substrate)
-
Glutathione (GSH) (cofactor)
-
Reaction buffer
-
Test compounds
-
Stop solution (e.g., stannous chloride)
-
PGE2 ELISA kit
Procedure:
-
Microsome Preparation: Prepare microsomal fractions from A549 cells stimulated with IL-1β to induce mPGES-1 expression.
-
Assay Setup: In a 96-well plate, add the reaction buffer, GSH, and various concentrations of the test compounds.
-
Enzyme Addition: Add the microsomal enzyme preparation to each well.
-
Reaction Initiation: Initiate the reaction by adding the substrate, PGH2.
-
Incubation: Incubate at room temperature for a specified time (e.g., 1 minute).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a PGE2 ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway: mPGES-1 in Inflammation
Caption: The role of mPGES-1 in prostaglandin E2 synthesis.
Heparanase
Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives have been identified as inhibitors of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains and is implicated in cancer metastasis and angiogenesis.[4][5]
Quantitative Data: Heparanase Inhibition
| Compound ID | Target | Assay Type | IC50 (nM) |
| 16e | Heparanase | Enzymatic | ~200 |
Experimental Protocol: Heparanase Activity Assay
Materials:
-
Recombinant human heparanase
-
Heparan sulfate substrate (e.g., biotinylated)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Test inhibitors
-
96-well microplate
-
Detection reagent (e.g., streptavidin-peroxidase)
Procedure:
-
Inhibitor Addition: Add dilutions of the test inhibitor to the wells of a 96-well plate.
-
Substrate Addition: Add the heparan sulfate substrate solution to each well.
-
Enzyme Addition: Add recombinant heparanase to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction according to the specific kit instructions.
-
Detection: Add the detection reagent and measure the signal (e.g., absorbance or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathway: Heparanase in Angiogenesis and Metastasis
Caption: Pro-tumorigenic roles of heparanase.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with the potential to modulate multiple key therapeutic targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]
- 5. Many facets of mammalian lanosterol 14alpha-demethylase from the evolutionarily conserved cytochrome P450 family CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-(4-Phenylthiazol-2-yl)acetic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 2-(4-phenylthiazol-2-yl)acetic acid and its derivatives. Drawing from computational studies on structurally related compounds, this document outlines key targets, signaling pathways, experimental protocols, and quantitative data to facilitate further research and drug development efforts.
Introduction to Phenylthiazole Acetic Acids and Their Derivatives
Thiazole-based compounds are a significant class of heterocyclic molecules in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The this compound scaffold, in particular, has been the subject of various computational and experimental studies to explore its therapeutic potential. In silico modeling plays a crucial role in elucidating the mechanism of action, identifying potential biological targets, and optimizing the lead compounds for improved efficacy and safety.
Key Biological Targets and Signaling Pathways
In silico and related experimental studies have implicated several key biological targets and signaling pathways in the therapeutic effects of phenylthiazole derivatives. These include proteins involved in cancer progression and inflammation.
-
Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) : Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated as potential anticancer agents that target both SIRT2 and EGFR.[1] Dysregulation of these pathways is a hallmark of various cancers, contributing to tumor initiation and progression.[1]
-
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) : 4-Phenylthiazol-5-ylacetic acids have been explored as antagonists for the CRTH2 receptor, a key player in allergic inflammation.[2]
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1) : Thiophene-based acetic acid derivatives, which share structural similarities, have been designed as inhibitors of mPGES-1, an enzyme implicated in inflammation and cancer signaling.[3]
-
DNA Gyrase : Some 2,4-disubstituted thiazole derivatives have been evaluated for their potential to inhibit DNA gyrase, suggesting a possible antibacterial application.[4]
The following diagrams illustrate the potential signaling pathways modulated by phenylthiazole acetic acid derivatives.
In Silico Experimental Protocols
A variety of in silico techniques are employed to predict the bioactivity and understand the interaction mechanisms of phenylthiazole derivatives.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Protocol:
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and add polar hydrogens.
-
Ligand Preparation: Generate the 3D structure of the this compound derivative. Perform energy minimization to obtain a stable conformation.
-
Binding Site Definition: Define the active site of the receptor, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: Use software like AutoDock, Glide, or GOLD to perform the docking calculations, which sample a large number of orientations and conformations of the ligand in the binding site.
-
Analysis of Results: Analyze the docking poses and scoring functions to identify the most likely binding mode and estimate the binding affinity.
-
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. European Journal of Life Sciences » Submission » Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives [dergipark.org.tr]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Therapeutic Exploration of 2-(4-Phenylthiazol-2-YL)acetic Acid and Its Derivatives
For Immediate Release
This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and evolving therapeutic applications of 2-(4-phenylthiazol-2-yl)acetic acid and its derivatives. This class of compounds, centered around a core phenylthiazole acetic acid scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This document details the synthetic evolution, key experimental protocols, and mechanistic insights into its varied pharmacological effects.
Introduction: The Thiazole Moiety as a Cornerstone in Drug Discovery
The thiazole ring is a fundamental heterocyclic scaffold that is a key structural component in numerous biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. The incorporation of a phenyl group and an acetic acid side chain to this core has given rise to a versatile class of compounds with a wide spectrum of therapeutic potential, ranging from anti-inflammatory and anticancer to antifungal and anti-allergic activities. While a singular, linear "discovery" of the parent compound, this compound, is not clearly documented, its history is intricately woven into the broader exploration of thiazole-containing compounds as pharmacologically active agents.
Synthetic Strategies and Evolution
The synthesis of this compound and its derivatives typically follows the principles of the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound.
General Synthesis of the Core Scaffold
A common synthetic route to obtain (2-phenyl-thiazol-4-yl)-acetic acid involves the reaction of thiobenzamide with an ethyl chloroacetoacetate. The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.
Experimental Protocol: Synthesis of (2-Phenyl-thiazol-4-yl)-acetic acid [1]
-
Reaction Initiation: A suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL) is prepared in a round-bottom flask.
-
Addition of α-Halo Ester: Ethyl chloroacetoacetate (1.7 g, 10.36 mmol) is added to the stirred suspension.
-
Reflux: The reaction mixture is heated to reflux and maintained for 24 hours.
-
Hydrolysis: The mixture is cooled to room temperature, and a solution of lithium hydroxide (1 g) in water (4 mL) is added. The mixture is then stirred at room temperature for 4 hours to facilitate hydrolysis of the ester.
-
Work-up: The reaction mixture is concentrated in vacuo. The resulting residue is suspended in water.
-
Extraction (1): The aqueous layer is extracted with diethyl ether, and the organic layer is discarded.
-
Acidification: The aqueous layer is acidified to a pH of 3-4 with a suitable acid.
-
Extraction (2): The acidified aqueous layer is extracted with diethyl ether.
-
Drying and Isolation: The organic layer from the second extraction is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated to yield (2-phenylthiazol-4-yl)acetic acid.
This fundamental synthetic scheme has been adapted and modified to produce a wide array of derivatives with substitutions on both the phenyl and thiazole rings, as well as modifications to the acetic acid moiety. These modifications are often guided by structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.
Therapeutic Applications and Mechanisms of Action
The this compound scaffold has been identified as a versatile pharmacophore, demonstrating inhibitory activity against a range of enzymes and receptors implicated in various diseases.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Certain derivatives of this compound have been investigated as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-1.[2] The acetic acid residue is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, suggesting a similar mode of action for these thiazole derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric) [3][4]
This protocol is adapted from commercially available COX inhibitor screening assay kits.
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Reconstitute ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.
-
Prepare solutions of heme and a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).
-
Prepare a solution of arachidonic acid in ethanol and potassium hydroxide.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells: Add 150 µL of assay buffer, 10 µL of heme, 10 µL of ADHP, 10 µL of the respective COX enzyme, and 10 µL of the solvent used for the inhibitor.
-
Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of heme, 10 µL of ADHP, 10 µL of the respective COX enzyme, and 10 µL of the test compound (thiazole derivative) at the desired concentration.
-
Background Wells: Add 160 µL of assay buffer, 10 µL of heme, 10 µL of ADHP, and 10 µL of the solvent.
-
-
Reaction Initiation: Quickly add 10 µL of the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence in a microplate reader with an excitation wavelength between 530-540 nm and an emission wavelength between 585-595 nm.
-
Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The percent inhibition by the test compound is calculated by comparing the rate of the reaction in the inhibitor wells to the 100% initial activity wells.
Anticancer Activity: Targeting SIRT2 and EGFR Signaling
Recent studies have identified 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising anticancer agents that target Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[5] SIRT2 is a deacetylase that has been implicated in the regulation of various cellular processes, including cell cycle progression and tumorigenesis. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[6] The inhibition of SIRT2 can lead to increased sensitivity of cancer cells to chemotherapy, partly through the destabilization of EGFR and the downregulation of the AKT-RAF-ERK1/2 signaling pathway.[7]
Anti-Allergic and Anti-inflammatory Activity: CRTH2 Antagonism
Derivatives of 4-phenylthiazol-5-ylacetic acid have been identified as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[8][9] CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), a key mediator in allergic inflammation. By blocking the interaction of PGD2 with CRTH2, these compounds can inhibit the recruitment and activation of inflammatory cells such as eosinophils and Th2 lymphocytes, thereby mitigating the allergic response.[10][11]
Anticancer Activity: Heparanase Inhibition
Furanyl-1,3-thiazol-2-yl acetic acid derivatives have been identified as a novel class of heparanase inhibitors. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM).[12] Overexpression of heparanase is associated with increased tumor growth, metastasis, and angiogenesis. By inhibiting heparanase, these thiazole derivatives can prevent the degradation of the ECM, thereby reducing the metastatic potential of cancer cells and inhibiting the release of pro-angiogenic factors.[13][14]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative this compound derivatives against various targets.
Table 1: COX Inhibition Data for Thiazole Carboxamide Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | 2.65 | 0.958 | 2.766 |
| 2b | 0.239 | 0.191 | 1.251 |
| 2j | - | 0.957 | >1.507 |
| Celecoxib | - | 0.002 | 23.8 |
| Data adapted from[15] |
Table 2: Anticancer Activity of 2-Phenylthiazole-4-carboxamide Derivatives
| Compound | T47D (Breast Cancer) IC₅₀ (µg/mL) | Caco-2 (Colorectal Cancer) IC₅₀ (µg/mL) | HT-29 (Colon Cancer) IC₅₀ (µg/mL) |
| 3-fluoro analog | <10 | <10 | <10 |
| Data adapted from[16] |
Table 3: Antifungal Activity of a Phenylthiazole Derivative (SZ-C14)
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 1-16 |
| Data adapted from[17] |
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The extensive research into their synthesis and biological evaluation has revealed a broad range of therapeutic applications. The ability of this single core structure to be modified to target diverse biological entities such as enzymes and receptors underscores its importance as a privileged scaffold.
Future research in this area will likely focus on:
-
Optimization of Selectivity and Potency: Further structure-activity relationship studies to design next-generation inhibitors with enhanced selectivity and potency for their respective targets.
-
Elucidation of Novel Mechanisms: Investigating new biological targets and mechanisms of action for this class of compounds.
-
Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and clinical trials to translate their therapeutic potential into novel treatments for a variety of diseases.
The continued exploration of the chemical space around the this compound core is expected to yield new and improved therapeutic agents for a multitude of unmet medical needs.
References
- 1. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. interchim.fr [interchim.fr]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thorax.bmj.com [thorax.bmj.com]
- 10. Facebook [cancer.gov]
- 11. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-(4-Phenylthiazol-2-YL)acetic acid
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(4-Phenylthiazol-2-YL)acetic acid, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C11H9NO2S | [1] |
| Molecular Weight | 219.26 g/mol | [1] |
| CAS Number | 16441-28-4 | [1] |
| Melting Point | 90-91 °C | [2] |
| Boiling Point | Estimated >400 °C | Estimation based on similar aromatic carboxylic acids. |
| Flash Point | 209.6 °C | [2] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | General solubility characteristics of similar thiazole derivatives. |
| pKa | Estimated 4-5 | Estimation based on the carboxylic acid group. |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. While a complete set of publicly available spectra is limited, the following tables outline the expected chemical shifts for ¹H and ¹³C NMR, and potential fragmentation patterns in mass spectrometry based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10-12 | Singlet (broad) | 1H, -COOH |
| ~7.8-8.0 | Multiplet | 2H, Phenyl H (ortho) |
| ~7.3-7.5 | Multiplet | 3H, Phenyl H (meta, para) |
| ~7.1 | Singlet | 1H, Thiazole H |
| ~3.8 | Singlet | 2H, -CH₂- |
Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | -COOH |
| ~168 | Thiazole C2 |
| ~150 | Thiazole C4 |
| ~134 | Phenyl C (ipso) |
| ~129 | Phenyl CH |
| ~128 | Phenyl CH |
| ~126 | Phenyl CH |
| ~115 | Thiazole C5 |
| ~40 | -CH₂- |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 219. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the acetic acid side chain.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the Hantzsch thiazole synthesis.[1]
Materials:
-
Thiobenzamide
-
Ethyl chloroacetoacetate
-
Methanol
-
Lithium hydroxide (LiOH)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
A suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[1]
-
Ethyl chloroacetoacetate (1.7 g, 10.36 mmol) is added to the suspension.[1]
-
The reaction mixture is heated to reflux for 24 hours.[1]
-
After cooling to room temperature, a solution of LiOH (1 g) in water (4 mL) is added.[1]
-
The mixture is stirred at room temperature for 4 hours.[1]
-
The reaction mixture is concentrated under reduced pressure.[1]
-
The residue is suspended in water and extracted with diethyl ether. The organic layer is discarded.[1]
-
The aqueous layer is acidified to pH 3-4 with HCl and then extracted with diethyl ether.[1]
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield this compound.[1]
Caption: Synthesis workflow for this compound.
Biological Activities and Signaling Pathways
Derivatives of this compound have shown promise in several therapeutic areas, including as anticancer, antifungal, and anti-inflammatory agents. The following sections detail the putative mechanisms of action.
Anticancer Activity: Targeting SIRT2 and EGFR
Certain thiazole derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression.
-
SIRT2 Inhibition: SIRT2 is a deacetylase that plays a role in cell cycle regulation and tumorigenesis. Its inhibition can lead to the accumulation of acetylated proteins, such as p53 and α-tubulin, which can induce cell cycle arrest and apoptosis.
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation, survival, and metastasis. Inhibition of EGFR blocks these pro-cancerous signals.
References
Methodological & Application
Synthesis Protocol for 2-(4-Phenylthiazol-2-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of 2-(4-Phenylthiazol-2-YL)acetic acid, a thiazole derivative of interest in medicinal chemistry and drug development. The synthesis is achieved via a Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring system.[1][2][3] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. In this specific protocol, thiobenzamide is reacted with ethyl chloroacetoacetate to form an intermediate ethyl ester, which is subsequently hydrolyzed to yield the final carboxylic acid product.[4]
The Hantzsch synthesis is a versatile reaction, with modern variations including microwave-assisted and one-pot, multi-component strategies that can offer improved reaction times and efficiency.[1] However, the classical thermal method presented here is robust and does not require specialized equipment. The protocol is suitable for laboratory-scale synthesis and can be adapted for the preparation of related analogs.
Experimental Protocol
The synthesis of this compound is performed in two main steps: the formation of the thiazole ring and the subsequent hydrolysis of the ethyl ester intermediate.
Step 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate
-
To a stirred suspension of thiobenzamide (1.37 g, 10 mmol) in 20 mL of methanol, add ethyl chloroacetoacetate (1.7 g, 10.36 mmol).[4]
-
Heat the reaction mixture to reflux and maintain for 24 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After 24 hours, cool the reaction mixture to room temperature.
Step 2: Hydrolysis to this compound
-
To the cooled reaction mixture from Step 1, add a solution of lithium hydroxide (1 g) in 4 mL of water.[4]
-
Stir the mixture at room temperature for 4 hours to facilitate the hydrolysis of the ethyl ester.[4]
-
Concentrate the reaction mixture in vacuo to remove the methanol.[4]
-
Suspend the resulting residue in water.
-
Perform a liquid-liquid extraction with diethyl ether to remove any unreacted starting materials or non-polar impurities. Discard the organic layer.[4]
-
Acidify the aqueous layer to a pH of 3-4 using an appropriate acid (e.g., 1M HCl).[4]
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).[4]
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the final product, 2-(4-phenylthiazol-4-yl)acetic acid.[4]
-
The expected yield is approximately 1.1 g (50%).[4]
Data Presentation
Table 1: Reagents and Molar Quantities for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Thiobenzamide | 137.21 | 1.37 | 10 | 1 |
| Ethyl chloroacetoacetate | 164.59 | 1.7 | 10.36 | 1.04 |
| Lithium Hydroxide | 23.95 | 1.0 | 41.75 | 4.18 |
Table 2: Summary of Reaction Conditions and Yield
| Parameter | Value |
| Step 1: Thiazole Formation | |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 24 hours |
| Step 2: Ester Hydrolysis | |
| Reagent | Lithium Hydroxide in Water |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Final Product | |
| Product Name | This compound |
| Final Yield | 1.1 g (50%) |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 2-(4-Phenylthiazol-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(4-Phenylthiazol-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The methods described below—acid-base extraction, recrystallization, and silica gel column chromatography—are designed to effectively remove impurities and yield a high-purity final product suitable for downstream applications in drug discovery and development. Protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) are also included.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₂S | N/A |
| Molecular Weight | 219.26 g/mol | N/A |
| Melting Point | 82-85 °C / 90-91 °C | N/A |
| Appearance | Off-white to gray solid | N/A |
Purification Workflow Overview
The following diagram outlines the general workflow for the purification and analysis of this compound, starting from a crude reaction mixture.
Application Notes and Protocols for In Vitro Assays Using 2-(4-Phenylthiazol-2-YL)acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro applications of 2-(4-phenylthiazol-2-yl)acetic acid and its structurally related analogs. The documented activities highlight its potential as a scaffold in drug discovery, particularly in oncology and anti-inflammatory research.
Anticancer Applications
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. In vitro studies have revealed antiproliferative and cytotoxic effects against a range of human cancer cell lines. The primary mechanisms investigated include the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.
One notable area of investigation involves the dual targeting of Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[1] Dysregulation of these pathways is a hallmark of various cancers, contributing to sustained cell proliferation and evasion of apoptosis.[1] Additionally, compounds based on this scaffold have been shown to inhibit tubulin polymerization, a critical process for cell division, and to act as heparanase inhibitors, which can prevent cancer cell invasion and metastasis.
Anti-inflammatory Applications
The this compound moiety is also recognized for its anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. COX enzymes are central to the inflammatory process as they mediate the conversion of arachidonic acid into prostaglandins. By inhibiting COX-1, these compounds can effectively reduce the production of these inflammatory mediators.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various derivatives of this compound.
Table 1: Anticancer Activity - Antiproliferative IC₅₀ Values
| Compound Derivative | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | A549 (Lung Adenocarcinoma) | MTT | 5.42 | [1] |
| 3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid derivative 22 | A549 (Lung Adenocarcinoma) | MTT | 2.47 | [1] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 25 | A549 (Lung Adenocarcinoma) | MTT | 10.69 | [1] |
| 3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid derivative 26 | A549 (Lung Adenocarcinoma) | MTT | 13.75 | [1] |
| N-(2-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide (4c ) | SKNMC (Neuroblastoma) | MTT | 10.8 | [2] |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide (4d ) | Hep-G2 (Hepatocarcinoma) | MTT | 11.6 | [2] |
| Phenoxy acetamide derivative I | HepG2 (Hepatocarcinoma) | MTT | 1.43 | [3] |
| Phenoxy acetamide derivative II | HepG2 (Hepatocarcinoma) | MTT | 6.52 | [3] |
Table 2: Other In Vitro Activities
| Compound Derivative | Target | Assay Type | Activity/IC₅₀ | Reference |
| 2-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetic acid (3c ) | COX-1 | Fluorimetric | Similar to reference drug | |
| Thiazole-2-acetamide derivative 10a | Tubulin Polymerization | Fluorescence | IC₅₀ = 2.69 µM | [4] |
| Thiazole-2-acetamide derivative 10o | Tubulin Polymerization | Fluorescence | IC₅₀ = 3.62 µM | [4] |
| Furanyl-1,3-thiazol-2-yl acetic acid derivative 16e | Heparanase | Enzymatic | IC₅₀ ≈ 200 nM | [5][6] |
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Cytotoxicity Assessment (LDH Assay)
This protocol measures cytotoxicity by quantifying lactate dehydrogenase (LDH) released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Materials:
-
Cells and culture medium
-
Test compound
-
LDH cytotoxicity assay kit (e.g., Promega CytoTox 96® or similar)
-
96-well flat-bottom sterile microplates
-
Microplate reader (490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Measure:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm within 1 hour.
-
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
In Vitro COX-1 Inhibition Assay (Fluorometric)
This protocol is for screening compounds for their ability to inhibit COX-1 activity.
Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂). This protocol uses a fluorescent probe that is oxidized by the peroxidase component of COX, resulting in a fluorescent product. Inhibitors will reduce the rate of fluorescence generation.
Materials:
-
Purified COX-1 enzyme
-
COX Assay Buffer
-
Heme cofactor
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compound and known COX-1 inhibitor (e.g., SC-560)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Dilute the test compound to 10x the desired final concentration in COX Assay Buffer.
-
Reaction Setup (in each well):
-
Add 80 µL of the Reaction Mix (containing Assay Buffer, Heme, and the fluorescent probe).
-
Add 10 µL of the 10x diluted test compound or control (Enzyme control gets buffer, Inhibitor control gets a known inhibitor).
-
Add 10 µL of the diluted COX-1 enzyme solution.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in the reader and measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition relative to the enzyme control.
-
Calculate the IC₅₀ value from a dose-response curve.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="2-(4-Phenylthiazol-2-YL)\nacetic acid derivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR; EGFR -> Grb2_SOS; EGFR -> PI3K; Grb2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; ERK -> Nucleus; Akt -> Nucleus; Nucleus -> Proliferation; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335"]; } DOT Caption: Potential inhibition of the EGFR signaling pathway.
// Nodes SIRT2 [label="SIRT2\n(NAD+-dependent deacetylase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="α-Tubulin", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Stability", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="2-(4-Phenylthiazol-2-YL)\nacetic acid derivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SIRT2 -> Tubulin [label=" deacetylation", fontsize=8]; Tubulin -> Microtubule; SIRT2 -> MEK [label=" activates", fontsize=8]; MEK -> ERK; ERK -> Proliferation; Inhibitor -> SIRT2 [arrowhead=tee, color="#EA4335"]; } DOT Caption: Postulated inhibition of SIRT2-mediated pathways.
// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1 [label="COX-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGG2 [label="PGG₂", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2 [label="PGH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="2-(4-Phenylthiazol-2-YL)\nacetic acid derivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Membrane -> AA [label=" PLA₂", fontsize=8]; AA -> COX1; COX1 -> PGG2 [label=" Cyclooxygenase", fontsize=8]; PGG2 -> PGH2 [label=" Peroxidase", fontsize=8]; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation; Inhibitor -> COX1 [arrowhead=tee, color="#EA4335"]; } DOT Caption: Inhibition of the COX-1 inflammatory pathway.
Experimental Workflow
// Nodes start [label="Compound Synthesis &\nCharacterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; screen [label="Primary In Vitro Screening\n(e.g., MTT Assay on Cancer Lines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hit [label="Hit Identification\n(Compounds with IC₅₀ < Threshold)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cytotox [label="Secondary Cytotoxicity Assays\n(e.g., LDH Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanistic [label="Mechanism of Action Studies\n(e.g., COX, Tubulin, Kinase assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pathway [label="Signaling Pathway Analysis\n(Western Blot, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Lead Compound for\nFurther Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_activity [label="Inactive", shape=terminator, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> screen; screen -> hit; hit -> cytotox [label="Active"]; hit -> no_activity [label="Inactive"]; cytotox -> mechanistic; mechanistic -> pathway; pathway -> end; } DOT Caption: General workflow for in vitro compound evaluation.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models of 2-(4-Phenylthiazol-2-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of 2-(4-Phenylthiazol-2-YL)acetic acid, a compound belonging to the phenylthiazole class of molecules. Derivatives of this class have shown potential anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A closely related analog, 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid, has demonstrated anti-inflammatory and analgesic effects in a rat edema model, suggesting that this compound may exhibit similar activities.[1] The following protocols describe established rodent models for assessing the anti-inflammatory efficacy and general toxicity of this compound.
Preclinical In Vivo Models for Efficacy Assessment
Two primary models are recommended for evaluating the anti-inflammatory potential of this compound: the carrageenan-induced paw edema model for acute inflammation and the Complete Freund's Adjuvant (CFA)-induced arthritis model for chronic inflammation.
Carrageenan-Induced Paw Edema (Acute Inflammation Model)
This widely used model is suitable for the initial screening of compounds for acute anti-inflammatory activity.[2]
Experimental Protocol
Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Positive control: Indomethacin or Diclofenac sodium
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (26-27 gauge)
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Compound Administration: Administer the vehicle, this compound, or the positive control 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Indomethacin | 10 |
Complete Freund's Adjuvant (CFA)-Induced Arthritis (Chronic Inflammation Model)
This model mimics the pathological features of human rheumatoid arthritis and is suitable for evaluating compounds for their effects on chronic inflammation and arthritis.
Experimental Protocol
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Vehicle
-
Positive control: Methotrexate or a COX-2 inhibitor
-
Male Lewis or Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (26 gauge)
Procedure:
-
Animal Acclimatization and Grouping: As described in the acute model.
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Treatment: Begin administration of the vehicle, this compound, or the positive control on day 0 or after the onset of arthritis (e.g., day 7) and continue daily for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both the ipsilateral (injected) and contralateral (uninjected) hind paws at regular intervals (e.g., every 2-3 days).
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity/ankylosis). The maximum score per animal is 16.
-
-
Terminal Procedures: At the end of the study, collect blood for serum biomarker analysis (e.g., TNF-α, IL-6) and hind paws for histopathological examination.
-
Data Analysis: Analyze paw volume, arthritis scores, and biomarker levels using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Data Presentation
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score on Day 21 (± SEM) | Mean Ipsilateral Paw Volume on Day 21 (mL ± SEM) |
| Vehicle Control | - | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Methotrexate | 0.5 |
General In Vivo Toxicity Assessment
A preliminary assessment of the toxicity of this compound is crucial.
Experimental Protocol
1. Acute Toxicity Study (e.g., OECD 423)
-
Objective: To determine the acute toxic effects of a single high dose and to estimate the median lethal dose (LD50).
-
Procedure: Administer escalating doses of the compound to small groups of rodents (e.g., mice or rats). Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days. Conduct a gross necropsy at the end of the study.
2. Sub-chronic Toxicity Study (e.g., 28-day repeated dose)
-
Objective: To evaluate the toxic effects of repeated administration of the compound over a 28-day period.
-
Procedure: Administer three dose levels of the compound daily to groups of rodents for 28 days. Include a control group and a recovery group. Monitor clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis. At the end of the study, perform a full necropsy and histopathological examination of major organs.
Visualizations
Experimental workflow for in vivo efficacy studies.
Potential signaling pathway in carrageenan-induced inflammation.
Potential mechanism in CFA-induced arthritis.
References
- 1. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
Application Notes: 2-(4-Phenylthiazol-2-YL)acetic Acid as a Potential CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to CRTH2 as a Therapeutic Target
Prostaglandin D2 (PGD2) is the primary cyclooxygenase metabolite released by activated mast cells following allergen exposure. PGD2 exerts its biological effects through two main receptors: the D-prostanoid receptor 1 (DP1) and CRTH2. While DP1 activation can have some anti-inflammatory effects, the activation of CRTH2 is largely pro-inflammatory.
CRTH2 is expressed on key immune cells involved in allergic inflammation, including T helper 2 (Th2) lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][2] The binding of PGD2 to CRTH2 triggers a signaling cascade that leads to:
-
Chemotaxis: Recruitment of eosinophils, basophils, and Th2 cells to inflammatory sites.[1][3][4]
-
Cell Activation: Degranulation of eosinophils and basophils, releasing further inflammatory mediators.[1]
-
Cytokine Release: Production of type 2 cytokines like IL-4, IL-5, and IL-13 from Th2 cells and ILC2s, which perpetuate the allergic response.[4]
Blocking the PGD2-CRTH2 interaction with a small molecule antagonist can therefore inhibit these downstream effects, reducing the hallmarks of allergic inflammation.
Mechanism of Action and Signaling Pathway
CRTH2 is coupled to an inhibitory G-protein (Gαi). Upon PGD2 binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca²⁺]i).[5][6] This signaling cascade ultimately mediates the pro-inflammatory cellular responses. A CRTH2 antagonist competitively binds to the receptor, preventing PGD2 from activating this cascade.
Quantitative Data for Thiazoleacetic Acid Analogs
While specific activity data for 2-(4-Phenylthiazol-2-YL)acetic acid against CRTH2 is not publicly documented, studies on structurally related thiazoleacetic acids have identified potent antagonists. The following table presents data for illustrative compounds from this class to provide a benchmark for potency.
| Compound Name / Reference | Target | Assay Type | Potency (IC₅₀ / Kᵢ) |
| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid[1] | Human CRTH2 | Radioligand Binding | 3.7 nM (Kᵢ) |
| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid[1] | Human CRTH2 | cAMP Assay | 12 nM (IC₅₀) |
| Hypothetical Data for this compound | Human CRTH2 | Radioligand Binding | To be determined |
| Hypothetical Data for this compound | Human CRTH2 | Calcium Flux Assay | To be determined |
Note: Data for analogs are provided for context. The potency of this compound must be determined experimentally.
Experimental Protocols
To characterize this compound or other novel compounds as CRTH2 antagonists, a tiered approach involving binding and functional assays is recommended.
Protocol 1: Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]PGD2) for binding to the CRTH2 receptor, typically using membranes from cells overexpressing the receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing human CRTH2.
-
[³H]PGD2 (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled PGD2 (e.g., 10 µM).
-
96-well plates, filter mats, scintillation fluid, and microplate scintillation counter.
Methodology:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer (total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.
-
Add 50 µL of [³H]PGD2 (at a final concentration near its K_d, e.g., 2.5 nM).
-
Add 100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Harvest the plate contents onto filter mats using a cell harvester, washing rapidly with ice-cold Assay Buffer to separate bound from free radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀, which can be converted to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
This assay measures the ability of an antagonist to block the PGD2-induced increase in intracellular calcium in cells expressing CRTH2.
Materials:
-
HEK293 or CHO cells stably expressing human CRTH2.
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
PGD2 (agonist).
-
Test compound (this compound).
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.
Methodology:
-
Plate CRTH2-expressing cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Load cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for 15-30 minutes (pre-incubation).
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading to establish a baseline.
-
Add a pre-determined concentration of PGD2 (typically the EC₈₀) to all wells to stimulate the receptor.
-
Continue to monitor fluorescence for 2-3 minutes to capture the calcium mobilization peak.
-
Analyze the data by measuring the peak fluorescence response.
-
Plot the percentage of inhibition (relative to PGD2-only control) against the log concentration of the test compound to determine the IC₅₀.
Summary and Future Directions
The thiazoleacetic acid scaffold is a recognized chemotype for CRTH2 antagonism. While this compound fits this structural class, its specific activity as a CRTH2 antagonist requires experimental validation. The protocols outlined above provide a standard framework for determining its binding affinity and functional potency. Successful characterization would involve demonstrating competitive binding to the CRTH2 receptor and subsequent functional inhibition of PGD2-mediated signaling, such as calcium flux and cAMP modulation. Positive results from these in vitro assays would warrant further investigation in more complex cell-based models (e.g., eosinophil chemotaxis) and subsequent in vivo studies in animal models of allergic disease.
References
- 1. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cervical cancer screening by simple visual inspection after acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 5. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Phenylthiazol-2-YL)acetic Acid Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-based compounds represent a significant class of heterocyclic molecules actively investigated in anticancer drug discovery. Their versatile scaffold allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. Within this class, derivatives of 2-(4-Phenylthiazol-2-YL)acetic acid have emerged as promising candidates for the development of novel chemotherapeutic agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential to interfere with key pathways involved in tumor progression.
This document provides detailed application notes and protocols based on existing research on the anticancer properties of this compound derivatives. While direct anticancer studies on the parent acetic acid compound are limited in the reviewed literature, the analysis of its closely related derivatives offers valuable insights into the potential mechanisms of action and therapeutic applications. The information presented herein is intended to guide researchers in the synthesis, evaluation, and further development of this class of molecules.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various derivatives of this compound against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cell population), providing a quantitative measure of their potency.
Table 1: Cytotoxic Activity of 2-Phenylthiazole-4-Carboxamide Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µg/mL) |
| 3-fluoro analog | 3-fluoro substitution on the N-phenyl ring | T47D (Breast) | < 10 |
| Caco-2 (Colorectal) | < 10 | ||
| HT-29 (Colon) | < 10 | ||
| 4-methoxy analog | 4-methoxy substitution on the N-phenyl ring | Caco-2 (Colorectal) | Improved Activity |
| 2-methoxy analog | 2-methoxy substitution on the N-phenyl ring | HT-29 (Colon) | Maintained Activity |
| T47D (Breast) | Maintained Activity |
Table 2: Cytotoxic Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives [1]
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| 21 | Oxime derivative | A549 (Lung) | 5.42 |
| 22 | Oxime derivative | A549 (Lung) | 2.47 |
| 25 | Carbohydrazide derivative | A549 (Lung) | 8.05 |
| 26 | Carbohydrazide derivative | A549 (Lung) | 25.4 |
| Cisplatin | (Reference Drug) | A549 (Lung) | 11.71 |
Experimental Protocols
Protocol 1: Synthesis of (2-Phenylthiazol-4-YL)acetic acid
This protocol describes a general method for the synthesis of the parent compound, which can be a precursor for further derivatization.
Materials:
-
Thiobenzamide
-
Ethyl chloroacetoacetate
-
Methanol
-
Lithium hydroxide (LiOH)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl) or other acid for acidification
Procedure:
-
Suspend thiobenzamide (10 mmol) in methanol (20 mL).
-
Add ethyl chloroacetoacetate (10.36 mmol) to the suspension.
-
Reflux the reaction mixture for 24 hours.
-
Cool the mixture to room temperature.
-
Add a solution of LiOH (1 g) in water (4 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the mixture in vacuo.
-
Suspend the residue in water.
-
Extract the aqueous layer with diethyl ether and discard the organic layer.
-
Acidify the aqueous layer to a pH of 3-4.
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the organic layer over MgSO4, filter, and concentrate to yield (2-phenylthiazol-4-yl)acetic acid.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the methodology for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, T47D, Caco-2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Visualizations
Proposed Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway that may be targeted by this compound derivatives, leading to the induction of apoptosis in cancer cells.
Caption: Proposed mechanism of action for anticancer activity.
Experimental Workflow for Anticancer Evaluation
This diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for anticancer drug discovery.
Structure-Activity Relationship (SAR) Logic
This diagram illustrates the logical relationship in the structure-activity analysis of the studied derivatives.
Caption: Structure-activity relationship of derivatives.
Conclusion and Future Directions
The derivatives of this compound have demonstrated significant potential as anticancer agents. The presented data and protocols provide a foundation for further research in this area. Future studies should focus on:
-
Synthesis and evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship.
-
Investigation of the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo studies to assess the efficacy and safety of the most promising candidates in preclinical animal models.
-
Optimization of pharmacokinetic properties to enhance drug-like characteristics.
By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop novel and effective therapeutics for the treatment of cancer.
References
Application of 2-(4-Phenylthiazol-2-YL)acetic Acid in Drug Discovery: A Scaffold for Therapeutic Innovation
Introduction
2-(4-Phenylthiazol-2-YL)acetic acid is a heterocyclic compound featuring a core thiazole ring, a versatile scaffold that has garnered significant attention in medicinal chemistry. The inherent structural features of the thiazole nucleus, combined with the acetic acid moiety, provide a valuable starting point for the synthesis of a diverse range of derivatives with significant therapeutic potential. This scaffold has been extensively explored in the development of novel agents targeting a variety of diseases, most notably cancer and inflammatory disorders. Its derivatives have demonstrated potent inhibitory activity against key biological targets such as cyclooxygenase (COX) enzymes, epidermal growth factor receptor (EGFR), and sirtuin 2 (SIRT2), underscoring its importance in modern drug discovery. This document provides a detailed overview of the applications of this compound and its derivatives, including quantitative biological data, experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Biological Activities of this compound Derivatives
The following table summarizes the in vitro biological activities of various derivatives of the this compound scaffold. The data highlights the potency of these compounds against different cancer cell lines and inflammatory enzymes.
| Compound ID/Description | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Oxime derivative 21 of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Antiproliferative | A549 (Lung Adenocarcinoma) | 5.42 | [1] |
| Oxime derivative 22 of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Antiproliferative | A549 (Lung Adenocarcinoma) | 2.47 | [1] |
| Carbohydrazide 25 of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Antiproliferative | A549 (Lung Adenocarcinoma) | 8.05 | [1] |
| Carbohydrazide 26 of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Antiproliferative | A549 (Lung Adenocarcinoma) | 25.4 | [1] |
| Cisplatin (Reference) | Antiproliferative | A549 (Lung Adenocarcinoma) | 11.71 | [1] |
| Compound 4c (N-Phenyl-2-p-tolylthiazole-4-carboxamide with p-nitro) | Cytotoxicity | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2][3] |
| Compound 4d (N-Phenyl-2-p-tolylthiazole-4-carboxamide with m-chloro) | Cytotoxicity | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [2][3] |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid 5 | Cytotoxicity | MCF-7 (Breast Cancer) | Promising | [4] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid 10 | Cytotoxicity | MCF-7 (Breast Cancer) | Promising | [4] |
| Benzo[d]thiazole analog 2c | COX-2 Inhibition | Ovine COX-2 | 0.77 | [5] |
| Benzo[d]thiazole analog 2d | COX-2 Inhibition | Ovine COX-2 | 0.28 | [5] |
| Benzo[d]thiazole analog 2g | COX-2 Inhibition | Ovine COX-2 | 0.35 | [5] |
| Benzo[d]thiazole analog 3d | COX-2 Inhibition | Ovine COX-2 | 0.42 | [5] |
| Benzo[d]thiazole analog 3f | COX-2 Inhibition | Ovine COX-2 | 0.33 | [5] |
| Benzo[d]thiazole analog 3g | COX-2 Inhibition | Ovine COX-2 | 0.31 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and key biological assays used to evaluate the therapeutic potential of its derivatives.
Synthesis of this compound
This protocol describes a common method for synthesizing the parent compound, which can then be used as a starting material for further derivatization.
Materials:
-
Thiobenzamide
-
Ethyl chloroacetoacetate
-
Methanol
-
Lithium hydroxide (LiOH)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) or other acid for acidification
Procedure:
-
To a stirred suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL), add ethyl chloroacetoacetate (1.7 g, 10.36 mmol).
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the mixture to room temperature and add a solution of LiOH (1 g) in water (4 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture in vacuo to remove the methanol.
-
Suspend the residue in water.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting materials. Discard the organic layer.
-
Acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., HCl).
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (2-phenylthiazol-4-yl)acetic acid.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (derivatives of this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7][8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Record the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
Test compounds
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
96-well fluorometric plate
-
Fluorometric microplate reader
Procedure:
-
Reconstitute and prepare all reagents as per the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in COX Assay Buffer.
-
In a 96-well plate, add the test compounds or reference inhibitor. Include wells for enzyme control (no inhibitor) and inhibitor control.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid/NaOH solution to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[9]
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
EGFR Kinase Assay (Luminescent)
This assay measures the inhibition of EGFR kinase activity by monitoring ATP consumption.
Materials:
-
Recombinant EGFR enzyme
-
Kinase assay buffer
-
Substrate (e.g., a specific peptide)
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compounds or vehicle control.
-
Add a master mix containing the EGFR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding Kinase Detection Reagent and incubating for 30-60 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: COX-2 Pathway in Inflammation.
Caption: SIRT2 Signaling in Cancer.
Caption: Drug Discovery Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 5. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of 2-(4-Phenylthiazol-2-YL)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(4-phenylthiazol-2-yl)acetic acid and its derivatives. The core of this synthesis is the Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring system. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
General Synthetic Scheme
The primary method for synthesizing the this compound core involves a two-step process. The first step is a Hantzsch thiazole synthesis, which is a condensation reaction between an α-halocarbonyl compound and a thioamide. In this case, an ethyl 4-haloacetoacetate is reacted with thiobenzamide to form the ethyl ester of the target compound. The second step is the hydrolysis of the ester to yield the final carboxylic acid derivative.
Experimental Protocols
This section details the step-by-step procedure for the synthesis of this compound.
Protocol 1: Two-Step Synthesis of this compound
This protocol is adapted from established chemical synthesis methodologies.[1]
Materials:
-
Thiobenzamide
-
Ethyl chloroacetoacetate
-
Methanol
-
Lithium hydroxide (LiOH)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (or other acid for acidification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend thiobenzamide (10 mmol, 1.37 g) in methanol (20 mL).
-
Addition of Reagent: To the stirred suspension, add ethyl chloroacetoacetate (10.36 mmol, 1.7 g).
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Hydrolysis to this compound
-
Hydrolysis: To the reaction mixture from Step 1, add a solution of lithium hydroxide (1 g) in water (4 mL).
-
Stirring: Stir the mixture at room temperature for 4 hours.
-
Concentration: Concentrate the reaction mixture in vacuo to remove the methanol.
-
Extraction: Suspend the residue in water. Extract the aqueous layer with diethyl ether and discard the organic layer.
-
Acidification: Acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., dilute HCl).
-
Final Extraction: Extract the acidified aqueous layer with diethyl ether.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Compound | Starting Materials | Reagents and Solvents | Reaction Conditions | Yield |
| This compound | Thiobenzamide, Ethyl chloroacetoacetate | Methanol, LiOH, Water, Diethyl ether, MgSO₄ | Reflux, then RT | 50% |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Diagram 2: Potential Signaling Pathway Inhibition
While the primary focus of this document is the synthesis protocol, derivatives of this compound have been investigated for their biological activity, including the inhibition of enzymes like cyclooxygenase (COX).[2] The following diagram illustrates a simplified representation of the COX pathway, a potential target for these compounds.
Caption: Potential inhibition of the COX pathway by derivatives.
Further Applications and Research
The described protocol provides a foundational method for synthesizing this compound. This core structure can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies. Researchers can explore substitutions on the phenyl ring or modifications of the acetic acid moiety to optimize biological activity against various targets. The versatility of the Hantzsch thiazole synthesis allows for the use of different thioamides and α-halocarbonyl compounds to generate a wide array of analogs.[3][4][5] These compounds can then be screened in various biological assays, such as those for anti-inflammatory, acetylcholinesterase inhibitory, or anticancer effects, to identify novel therapeutic agents.[2][6]
References
Application Notes and Protocols: 2-(4-Phenylthiazol-2-YL)acetic Acid and its Derivatives as Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-phenylthiazol-2-yl)acetic acid and its derivatives as versatile molecular probes in biomedical research and drug discovery. The core structure, a phenyl group attached to a thiazole ring with an acetic acid moiety, serves as a privileged scaffold for designing molecules with specific biological activities. These compounds have shown promise in a variety of applications, including as anticancer agents and receptor antagonists.
Introduction
The thiazole ring is a key heterocyclic motif found in numerous bioactive compounds and approved drugs.[1] Its structural versatility allows for interactions with a wide range of biological targets. When combined with a phenyl group and an acetic acid side chain, the resulting this compound scaffold provides a template for developing targeted molecular probes. These probes can be used to investigate cellular pathways, validate drug targets, and serve as leads for novel therapeutics.
Recent studies have highlighted the potential of derivatives of this scaffold as potent and selective modulators of key proteins involved in cancer progression, such as SIRT2 and EGFR.[1] Furthermore, variations of the phenylthiazole acetic acid structure have been explored as antagonists for the CRTH2 receptor, indicating its broader applicability in studying inflammatory responses.[2]
Applications
Probing Cancer Cell Proliferation and Signaling Pathways
Derivatives of this compound have been successfully synthesized and evaluated as antiproliferative agents, particularly in lung cancer models.[1] These compounds serve as molecular probes to investigate the roles of specific signaling pathways in cancer cell growth and survival.
A notable application is the use of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives to simultaneously target SIRT2 and EGFR, two key proteins implicated in cancer.[1] By using these compounds, researchers can dissect the downstream effects of dual inhibition and explore potential synergistic effects in cancer therapy.
Experimental Workflow for Antiproliferative Activity Screening:
Investigating Receptor Antagonism
Derivatives of 4-phenylthiazol-5-ylacetic acid have been identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor involved in allergic inflammation.[2] These compounds can be used as molecular probes to study the role of CRTH2 in inflammatory diseases and to screen for novel anti-inflammatory drugs.
Data Presentation
Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
The following table summarizes the in vitro cytotoxic activity of key derivatives against various lung cancer cell lines and a non-cancerous cell line.
| Compound | Modification | A549 IC₅₀ (µM)[1] | H69 IC₅₀ (µM)[1] | H69AR IC₅₀ (µM)[1] | HEK293 IC₅₀ (µM)[1] |
| 21 | R=H, Oxime | 5.42 | 2.58 | 2.13 | 14.63 |
| 22 | R=Cl, Oxime | 2.47 | 1.09 | 0.95 | 37.99 |
| 25 | R=H, Carbohydrazide | 6.23 | 3.11 | 2.87 | 10.69 |
| 26 | R=Cl, Carbohydrazide | 3.54 | 1.89 | 1.54 | 13.75 |
| Cisplatin | (Reference Drug) | 7.85 | 1.23 | 1.12 | 5.57 |
| DOX | (Reference Drug) | 0.89 | 0.05 | 0.45 | 3.82 |
Data are presented as mean ± SD from three separate experiments.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic Acids
This protocol is adapted from the synthesis of anticancer thiazole derivatives.[1]
Materials:
-
3-((4-acetylphenyl)amino)propanoic acid
-
Potassium thiocyanate
-
Acetic acid
-
Concentrated hydrochloric acid
-
α-halocarbonyl compounds (e.g., 2-bromo-1-phenylethan-1-one)
-
Sodium hydroxide
Procedure:
-
Synthesis of 1-(4-acetylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one: A mixture of 3-((4-acetylphenyl)amino)propanoic acid (0.01 mol) and potassium thiocyanate (0.03 mol) in acetic acid (15 mL) is refluxed for 10 hours.
-
Concentrated hydrochloric acid (6 mL) is added, and the mixture is heated at boiling for an additional 20 minutes.
-
The reaction mixture is diluted with water (50 mL) and cooled. The resulting crystalline product is filtered, washed with water, and crystallized.
-
Synthesis of 3-[1-(4-acetylphenyl)thioureido]propanoic acid: The product from the previous step is dissolved in a sodium hydroxide solution, filtered, and then acidified to pH 5 to yield the thioureido propanoic acid derivative.
-
Hantzsch Thiazole Synthesis: The thioureido derivative is then condensed with an appropriate α-halocarbonyl compound in a suitable solvent (e.g., ethanol) to yield the final 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acid.
Protocol 2: In Vitro Antiproliferative MTT Assay
Materials:
-
Cancer cell lines (e.g., A549, H69, H69AR) and non-cancerous cell line (HEK293)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized thiazole derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin, Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Proposed Mechanism of Action and Signaling Pathway
In silico molecular docking studies suggest that derivatives like compound 22 can interact with the active sites of both human SIRT2 and EGFR.[1] This dual-targeting capability is a promising strategy for overcoming drug resistance and improving therapeutic outcomes in cancer.
Proposed Dual-Targeting Signaling Pathway:
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(4-Phenylthiazol-2-YL)acetic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 2-(4-Phenylthiazol-2-YL)acetic acid synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, which typically follows a Hantzsch thiazole synthesis pathway involving the cyclization of a thioamide and an α-halo ester, followed by hydrolysis.
Q1: Why is my overall yield of this compound consistently low?
Low yield can stem from issues in either the initial cyclization step to form the ethyl ester or the final hydrolysis step. A reported synthesis achieved a 50% yield after both steps[1].
-
Problem Area 1: Incomplete Cyclization (Hantzsch Reaction). The reaction between thiobenzamide and ethyl 4-chloroacetoacetate may be inefficient. The Hantzsch synthesis is generally high-yielding, but optimization is key[2].
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Problem Area 2: Inefficient Hydrolysis. The conversion of the intermediate ethyl ester to the final carboxylic acid can be a source of product loss.
-
Solution: Ensure complete saponification by using a sufficient excess of base (e.g., LiOH) and allowing adequate reaction time (e.g., 4 hours at room temperature)[1].
-
-
Problem Area 3: Product Loss During Workup. Significant product can be lost during extraction and purification steps.
-
Solution: During the aqueous workup, carefully acidify the solution to a pH of 3-4 to ensure complete precipitation of the carboxylic acid before extraction[1]. Use an appropriate organic solvent like ether for extraction and ensure the aqueous layer is thoroughly extracted multiple times.
-
Q2: I am observing multiple spots on my TLC plate after the initial cyclization. What are the likely side products?
The primary side products are typically unreacted starting materials (thiobenzamide and ethyl 4-chloroacetoacetate). The formation of byproducts in the Hantzsch synthesis can also occur, though it is known for being a relatively clean reaction[2].
-
Troubleshooting:
-
Check Starting Material Purity: Impurities in the starting materials can lead to side reactions. Use freshly purified reagents.
-
Monitor Reaction Progress: Use TLC to monitor the reaction. If starting materials persist after the recommended reaction time, consider extending the reflux period or moderately increasing the temperature.
-
Purification: While some Hantzsch products can be isolated by simple filtration[2], purification of the intermediate ester via column chromatography may be necessary if significant impurities are present.
-
Q3: The final product has a low melting point and appears impure after purification. How can I improve its purity?
Impurities often co-precipitate with the product during acidification.
-
Solution: Recrystallization. After isolating the crude this compound, perform a recrystallization. A common method involves using an aqueous ethanol solution[4]. Dissolve the crude product in a minimal amount of hot ethanol and add hot water until turbidity persists. Allow the solution to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for this synthesis?
The synthesis follows the Hantzsch thiazole synthesis pathway[2][5]. It begins with an SN2 reaction between the sulfur of the thiobenzamide and the α-carbon of the ethyl 4-chloroacetoacetate. This is followed by an intramolecular condensation (attack of the nitrogen on the ketone carbonyl) and subsequent dehydration to form the aromatic thiazole ring[2][3]. The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Q: Can I use a different α-halo ketone/ester?
Yes, the Hantzsch synthesis is versatile. Using ethyl 4-bromoacetoacetate instead of the chloro- version may increase the rate of the initial SN2 reaction due to bromine being a better leaving group. However, ethyl 4-chloroacetoacetate is effective and has been used successfully[1].
Q: What is a typical solvent and temperature for the cyclization step?
Methanol is a suitable solvent for the reaction between thiobenzamide and ethyl 4-chloroacetoacetate, which is heated to reflux[1]. Other solvents like ethanol have also been used in similar Hantzsch syntheses[6].
Q: How critical is the pH during the final workup?
The pH is critical. The carboxylic acid product is soluble in its carboxylate salt form at basic pH. To isolate the product, the aqueous layer must be acidified to a pH of 3-4, which protonates the carboxylate and causes the neutral carboxylic acid to precipitate or be extracted into an organic solvent[1]. Acidifying with a weak acid like acetic acid can sometimes prevent the cleavage of acid-sensitive groups[7].
Data Summary: Reaction Conditions
The following table summarizes the conditions from a documented synthesis of this compound[1].
| Step | Reactants | Solvent | Key Reagents | Temperature | Time | Reported Yield | Optimization Notes |
| 1. Cyclization | Thiobenzamide, Ethyl 4-chloroacetoacetate | Methanol | - | Reflux | 24 h | - | Ensure anhydrous conditions. Monitor by TLC for completion. |
| 2. Hydrolysis | Intermediate Ester from Step 1 | Water/Methanol | LiOH | Room Temp. | 4 h | 50% (Overall) | Ensure complete dissolution of ester before adding base. Acidify carefully to pH 3-4 for product isolation. |
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of this compound[1].
Step 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate
-
Suspend thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL) in a round-bottom flask equipped with a condenser and a magnetic stir bar.
-
Add ethyl 4-chloroacetoacetate (1.7 g, 10.36 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The crude ethyl ester is typically used directly in the next step without purification.
Step 2: Synthesis of this compound
-
To the cooled reaction mixture from Step 1, add a solution of lithium hydroxide (LiOH, 1 g) dissolved in water (4 mL).
-
Stir the mixture vigorously at room temperature for 4 hours to facilitate hydrolysis.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Suspend the remaining residue in water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted, non-polar starting materials or byproducts. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 using dilute HCl.
-
Extract the acidified aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization if necessary.
Visualizations
Reaction Pathway
Caption: Hantzsch synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low synthesis yield.
Parameter Relationships
References
- 1. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. synarchive.com [synarchive.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
minimizing side product formation in 2-(4-Phenylthiazol-2-YL)acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 2-(4-Phenylthiazol-2-YL)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide, such as thiobenzamide, with an α-halo carbonyl compound, typically ethyl chloroacetoacetate, followed by hydrolysis of the resulting ester.[1][2][3]
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The main side products include:
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3,5-Diphenyl-1,2,4-thiadiazole: Arises from the oxidative dimerization of the starting material, thiobenzamide.
-
Isomeric Impurities: Such as 2-imino-2,3-dihydrothiazoles, which can form under acidic reaction conditions.[4]
-
Unreacted Starting Materials: Residual thiobenzamide and ethyl chloroacetoacetate.
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Hydrolysis Products of Starting Material: Ethyl chloroacetoacetate can hydrolyze to chloroacetic acid and ethanol.
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Decarboxylation Product: The final product can decarboxylate to form 2-methyl-4-phenylthiazole under harsh heating.
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Oxidation Product: The final product may undergo aerobic oxidation at the benzylic position, especially during prolonged storage or work-up in the presence of air.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through recrystallization. Common solvents for recrystallization include ethanol, acetic acid, or mixtures of ethyl acetate and hexanes.[5] For challenging separations of side products, column chromatography on silica gel may be necessary.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of side product formation.
Problem 1: Low Yield of the Desired Product and Presence of a Major Side Product.
Possible Cause: Formation of 3,5-diphenyl-1,2,4-thiadiazole, a common side product from the dimerization of thiobenzamide.
Troubleshooting Steps:
-
Control Reaction Temperature: High temperatures can promote the dimerization of thiobenzamide. Maintain the reaction temperature as specified in the protocol.
-
Optimize Stoichiometry: Ensure an appropriate molar ratio of thiobenzamide to ethyl chloroacetoacetate. An excess of the α-haloester can sometimes lead to more side reactions.
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Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions.
Problem 2: Presence of Isomeric Impurities in the Final Product.
Possible Cause: Formation of 2-imino-2,3-dihydrothiazole isomers, which is often favored under acidic conditions.[4]
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly basic pH during the Hantzsch condensation step. If acidic conditions are necessary for a specific protocol, consider minimizing the reaction time and temperature.
-
Work-up Procedure: During the work-up, neutralization with a mild base like sodium bicarbonate can help to minimize the formation of these isomers.
Problem 3: Incomplete Hydrolysis of the Ester Intermediate.
Possible Cause: Insufficient reaction time, inadequate temperature, or insufficient amount of base for the hydrolysis of the ethyl 2-(4-phenylthiazol-2-yl)acetate intermediate.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the ester intermediate.
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Adjust Reaction Conditions: If the reaction is sluggish, consider increasing the reaction time or temperature moderately. Ensure at least a stoichiometric amount of base (e.g., LiOH or NaOH) is used for the hydrolysis.
Problem 4: Formation of a Decarboxylated Impurity.
Possible Cause: The final product, a phenylacetic acid derivative, can be susceptible to decarboxylation at elevated temperatures.
Troubleshooting Steps:
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Avoid Excessive Heat: During the final work-up and purification steps, avoid prolonged heating at high temperatures. If distillation is required, perform it under reduced pressure.
-
Storage: Store the final product in a cool, dark place to prevent thermal degradation.
Data on Factors Influencing Side Product Formation
The following tables summarize the qualitative impact of key reaction parameters on the formation of major side products.
Table 1: Hantzsch Thiazole Condensation Step
| Parameter | Effect on 3,5-Diphenyl-1,2,4-thiadiazole Formation | Effect on Isomer Formation | General Recommendation |
| Temperature | Increases with higher temperatures | Generally less sensitive than pH | Maintain reflux at the boiling point of the solvent (e.g., methanol) without excessive heating. |
| pH | Less direct impact | Increases under acidic conditions[4] | Maintain neutral to slightly basic conditions. |
| Reaction Time | May increase with very long reaction times | Can increase with prolonged exposure to acidic conditions | Monitor reaction by TLC to determine optimal time (typically 24h).[6] |
| Stoichiometry | Can be influenced by excess thiobenzamide | Less dependent on stoichiometry | Use a slight excess of ethyl chloroacetoacetate (e.g., 1.05 eq).[6] |
Table 2: Hydrolysis Step
| Parameter | Effect on Incomplete Hydrolysis | Effect on Decarboxylation | General Recommendation |
| Temperature | Decreases with higher temperatures | Increases with higher temperatures | Perform hydrolysis at room temperature to minimize decarboxylation.[6] |
| Reaction Time | Decreases with longer reaction times | Can increase with very long reaction times at elevated temperatures | Monitor by TLC to ensure complete conversion (typically 4h at RT).[6] |
| Base Concentration | Decreases with higher concentration | Can increase with very high base concentration and temperature | Use a sufficient amount of base (e.g., LiOH) to ensure complete hydrolysis.[6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate
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To a stirred suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL), add ethyl chloroacetoacetate (1.73 g, 10.5 mmol).[6]
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Heat the reaction mixture to reflux and maintain for 24 hours.[6]
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Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
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After completion, cool the reaction mixture to room temperature.
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The resulting solution containing ethyl 2-(4-phenylthiazol-2-yl)acetate can be used directly in the next step or purified by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to this compound
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To the cooled reaction mixture from Protocol 1, add a solution of lithium hydroxide (1.0 g, 23.8 mmol) in water (4 mL).[6]
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Stir the mixture at room temperature for 4 hours.[6]
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Monitor the hydrolysis by TLC until the ester spot disappears.
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Concentrate the mixture in vacuo to remove the methanol.[6]
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Suspend the residue in water (20 mL) and extract with diethyl ether to remove any unreacted starting materials or non-polar impurities. Discard the organic layer.[6]
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Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).[6]
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).[6]
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.[6]
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Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Common side products and contributing factors.
References
- 1. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 2. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(4-Phenylthiazol-2-YL)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-phenylthiazol-2-yl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Problem 1: Low Purity After Initial Extraction
Question: After performing an acid-base extraction, my this compound is still impure. What are the likely contaminants and how can I remove them?
Answer: Low purity after an initial acid-base extraction is often due to the presence of neutral or acidic impurities that are not effectively removed by this process.
Potential Impurities:
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Unreacted Thiobenzamide: A starting material that can be carried through the workup.
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Unreacted Ethyl 4-chloroacetoacetate: Another starting material that may persist.
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Oxazole byproduct: Can form if the thioamide is contaminated with the corresponding amide.[1]
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Dimerization or polymerization products: These can form under certain reaction conditions.[1]
Troubleshooting Steps:
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Confirm Impurity Identity: Use Thin Layer Chromatography (TLC) to compare your product with the starting materials. If available, use 1H NMR spectroscopy to identify characteristic impurity signals.
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Optimize Extraction: Ensure the pH is carefully controlled during the acid-base extraction. The aqueous layer should be sufficiently basic (pH > 8) to deprotonate the carboxylic acid and separate it from neutral impurities. Subsequently, the aqueous layer should be acidified to a pH of 3-4 to fully protonate the desired product before extraction with an organic solvent.[2]
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Recrystallization: This is a highly effective method for purifying solid organic compounds.[1] A suitable solvent or solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
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Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed to separate the product from impurities with different polarities.[1]
Problem 2: Difficulty with Recrystallization
Question: I am having trouble recrystallizing this compound. It either oils out or the recovery is very low. What can I do?
Answer: Recrystallization challenges such as "oiling out" (the compound separating as a liquid instead of crystals) or low recovery are common. These issues can often be resolved by carefully selecting and optimizing the recrystallization solvent and procedure.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. For thiazole derivatives, common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[1] For carboxylic acids, acetic acid or aqueous alcohol mixtures can also be effective. Experiment with a small amount of your product in different solvents to find one that provides good solubility when hot and poor solubility when cold.
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Preventing Oiling Out: Oiling out often occurs when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Solvent Polarity: If the compound is too soluble, a less polar co-solvent (antisolvent) can be added dropwise to the hot solution until it becomes slightly cloudy, then a few drops of the original solvent are added to redissolve the solid before slow cooling.
-
-
Improving Recovery:
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Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
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Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
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Prevent Premature Crystallization: During hot filtration (if performed to remove insoluble impurities), warm the funnel and filter paper to prevent the product from crystallizing prematurely.
-
Problem 3: Poor Separation During Column Chromatography
Question: My this compound is not separating well from an impurity on a silica gel column. What adjustments can I make?
Answer: Poor separation in column chromatography is typically due to an inappropriate mobile phase or issues with the stationary phase. The polar carboxylic acid group can sometimes cause tailing or irreversible adsorption on silica gel.
Troubleshooting Steps:
-
Optimize Mobile Phase:
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TLC Analysis: First, find a suitable mobile phase using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurities.
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Solvent Polarity: For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. A gradient elution, starting with a lower polarity and gradually increasing it, can improve separation.
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Acidic Additive: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the deprotonation of the carboxylic acid, reducing tailing and improving the peak shape.
-
-
Stationary Phase Considerations:
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Deactivate Silica Gel: The acidity of silica gel can sometimes cause issues. Pre-treating the silica gel with the mobile phase can help to equilibrate it.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A common method is the Hantzsch thiazole synthesis. One reported procedure involves the reaction of thiobenzamide with ethyl 4-chloroacetoacetate in methanol, followed by hydrolysis of the resulting ester with lithium hydroxide to yield the carboxylic acid.[2]
Q2: What are the expected physical properties of pure this compound?
While specific data can vary, it is a solid at room temperature. The purity can be assessed by its melting point and spectroscopic data (NMR, IR, Mass Spectrometry).
Q3: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, fractions from chromatography, and the purified product alongside starting materials, you can assess the removal of impurities. The final purity should be confirmed by techniques like HPLC or NMR.
Q4: Are there any specific safety precautions I should take during the purification?
Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile organic solvents.
Data Presentation
Table 1: Common Solvents for Purification Techniques
| Purification Technique | Recommended Solvents/Solvent Systems | Notes |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate/Hexane, Acetic Acid, Water/Ethanol | The choice of solvent is crucial and should be determined experimentally for optimal results. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A small amount of acetic acid (0.1-1%) can be added to the mobile phase to improve peak shape and reduce tailing of the carboxylic acid. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
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Basification: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate). Repeat the extraction 2-3 times. The deprotonated product will move to the aqueous layer.
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Separation: Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a 1M aqueous solution of a strong acid (e.g., hydrochloric acid). The protonated product will precipitate out or become soluble in an organic solvent.[2]
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Extraction of Product: Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate or ether) 3 times.[2]
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
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TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate, with and without a small amount of acetic acid).
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
optimizing reaction conditions for 2-(4-Phenylthiazol-2-YL)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-phenylthiazol-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method is a two-step process. It begins with the Hantzsch thiazole synthesis to form an ethyl 2-(4-phenylthiazol-2-yl)acetate intermediate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.[1]
Q2: How can I monitor the progress of the Hantzsch thiazole synthesis?
Reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (thiobenzamide and ethyl chloroacetoacetate) on a TLC plate, you can observe the consumption of reactants and the emergence of the product spot.[2] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.
Q3: What are the typical reaction conditions for the hydrolysis step?
The hydrolysis of the ethyl ester intermediate is commonly achieved using a base such as lithium hydroxide (LiOH) in a mixture of methanol and water, followed by acidification.[1] The reaction is typically stirred at room temperature for several hours.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Q: My overall yield is significantly lower than expected, or I am not obtaining any product. What are the potential causes and solutions?
Low yield is a common issue that can arise from several factors in both the Hantzsch condensation and the subsequent hydrolysis step.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of thiobenzamide and ethyl chloroacetoacetate. Impurities can lead to undesirable side reactions.[2] Use freshly opened or purified reagents. |
| Suboptimal Reaction Conditions in Hantzsch Synthesis | The reaction temperature and time are critical. For the reaction between thiobenzamide and ethyl chloroacetoacetate, refluxing in methanol for an extended period (e.g., 24 hours) is reported to be effective.[1] Insufficient heating or reaction time can lead to incomplete conversion. |
| Incomplete Hydrolysis | Ensure the hydrolysis of the ester intermediate goes to completion. Monitor the reaction by TLC until the ester spot disappears. The duration of stirring with the base at room temperature may need to be extended. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield. One common side reaction in Hantzsch synthesis is the formation of an oxazole if the thioamide is contaminated with the corresponding amide.[2] |
| Product Loss During Workup | During the aqueous workup and extraction, ensure proper pH adjustment. The final product is a carboxylic acid and will be soluble in the aqueous basic layer. Acidification to pH 3-4 is crucial for its precipitation and subsequent extraction into an organic solvent like ether.[1] |
Problem 2: Presence of Impurities in the Final Product
Q: My final product shows multiple spots on TLC or impurities in spectroscopic analysis. What are the likely impurities and how can I remove them?
The presence of impurities can complicate purification and affect the quality of the final product.
Common Impurities and Purification Strategies:
| Potential Impurity | Identification | Purification Method |
| Unreacted Thiobenzamide | Can be detected by TLC. | Purification of the intermediate ester by column chromatography before hydrolysis. |
| Unreacted Ethyl 2-(4-phenylthiazol-2-yl)acetate | Can be detected by TLC and will show characteristic ester signals in NMR. | Ensure complete hydrolysis. If present in the final product, it can be removed by column chromatography on silica gel. |
| Dimerization or Polymerization Products | May appear as baseline material on TLC or as complex mixtures in NMR. | These can arise from side reactions under certain conditions.[2] Optimization of reaction conditions (temperature, concentration) can minimize their formation. Purification can be attempted by recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate
This protocol is adapted from a standard Hantzsch thiazole synthesis.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend thiobenzamide (10 mmol) in methanol (20 mL).
-
Reagent Addition: To the stirred suspension, add ethyl chloroacetoacetate (10.36 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.
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Monitoring: Monitor the reaction progress by TLC.
-
Work-up (for isolation of the ester): After completion, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
This protocol follows the ester hydrolysis step.[1]
-
Reaction Setup: To the cooled reaction mixture from Protocol 1 (containing the ethyl ester), add a solution of LiOH (1 g) in water (4 mL).
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Work-up:
-
Concentrate the reaction mixture in vacuo.
-
Suspend the residue in water.
-
Extract the aqueous layer with ether to remove any unreacted ester or non-polar impurities (discard the organic layer).
-
Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., HCl).
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Extract the acidified aqueous layer with ether.
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Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Scale-Up Synthesis of 2-(4-Phenylthiazol-2-YL)acetic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-(4-phenylthiazol-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method is the Hantzsch thiazole synthesis. This typically involves the condensation of thiobenzamide with an appropriate 4-haloacetoacetate derivative (e.g., ethyl 4-chloroacetoacetate), followed by hydrolysis of the resulting ester to yield the final carboxylic acid. This method is favored for its reliability and the availability of starting materials.
Q2: What are the primary challenges when scaling up the Hantzsch synthesis for this compound?
A2: Key challenges during scale-up include:
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Exotherm Management: The initial condensation reaction can be exothermic, requiring careful temperature control in large reactors to prevent runaway reactions and the formation of impurities.
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Solid Handling: The intermediate ester and the final product are often solids, which can present challenges in large-scale filtration, washing, and drying.
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Impurity Profile: The type and quantity of impurities may differ between lab-scale and large-scale batches due to longer reaction times and temperature gradients.
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Crystallization Control: Achieving a consistent crystal form and particle size of the final product is crucial for its physical properties and downstream processing, which can be challenging to control in large volumes.
Q3: How can I monitor the progress of the reaction on a large scale?
A3: In a production setting, in-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product and key impurities. For real-time monitoring, Process Analytical Technology (PAT) tools like in-situ infrared (IR) spectroscopy can be employed to track the concentration of key species.
Q4: What are the critical quality attributes (CQAs) for this compound?
A4: The CQAs for the final product typically include:
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Purity: Absence of starting materials, reagents, and reaction byproducts.
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Impurity Profile: Control of specific impurities, including those formed from side reactions or degradation.
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Crystal Form (Polymorphism): A consistent and stable crystalline form is often required.
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Particle Size Distribution: This can affect dissolution rates and formulation performance.
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Residual Solvents: Levels of solvents used in the synthesis and purification must be below regulatory limits.
Troubleshooting Guides
Problem 1: Low Yield of the Thiazole Intermediate
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and monitor by HPLC. - On a large scale, ensure efficient mixing to maintain homogeneity. - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), while monitoring the impurity profile. |
| Side Reactions | - Ensure the α-haloacetoacetate is added portion-wise or via controlled addition to manage the exotherm. - Maintain a consistent temperature throughout the reactor using a jacketed system with efficient heat transfer fluid. |
| Degradation of Reactants or Product | - Avoid excessive temperatures and prolonged reaction times. - Ensure the quality of starting materials, as impurities can catalyze degradation pathways. |
Problem 2: Difficulty in Isolating the Product
| Possible Cause | Suggested Solution |
| Poor Crystallization | - Optimize the crystallization solvent system. A mixture of solvents may be necessary. - Control the cooling rate during crystallization; a slower cooling rate often leads to larger, more easily filterable crystals. - Seeding the solution with a small amount of pure product can induce crystallization and improve consistency. |
| Oiling Out | - This occurs when the product is insoluble in the solvent at a certain temperature but has not yet reached its crystallization point. - Adjust the solvent composition or increase the temperature to redissolve the oil, then cool slowly with vigorous stirring. |
| Slow Filtration | - This can be due to very fine particles. Improve the particle size through controlled crystallization (see above). - On a large scale, consider using a filter press or centrifugal filter for more efficient solid-liquid separation. |
Problem 3: High Impurity Levels in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | - Optimize the stoichiometry of the reactants. A slight excess of the thioamide may be required to drive the reaction to completion. - Improve mixing to ensure all reactants are in close contact. |
| Formation of Byproducts | - Identify the structure of the major impurities to understand their formation mechanism. - Adjust reaction conditions (temperature, pH, reaction time) to disfavor byproduct formation. |
| Inefficient Purification | - Optimize the recrystallization solvent and procedure. Multiple recrystallizations may be necessary. - Consider a wash of the crude product with a suitable solvent to remove specific impurities before the final crystallization. - In some cases, conversion to a salt, purification, and then regeneration of the free acid can be an effective purification strategy.[1] |
Data Presentation
Table 1: Typical Reaction Parameters for Hantzsch Synthesis of this compound Ethyl Ester
| Parameter | Lab Scale (10-100 g) | Pilot Scale (1-10 kg) |
| Solvent | Ethanol, Methanol | Ethanol, Isopropanol |
| Thiobenzamide:Haloacetate Molar Ratio | 1 : 1.05 - 1.1 | 1 : 1.02 - 1.08 |
| Reaction Temperature | 60-80 °C (Reflux) | 65-85 °C (Jacket Temperature) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 80-90% | 75-85% |
Table 2: Typical Parameters for Hydrolysis and Crystallization
| Parameter | Lab Scale (10-100 g) | Pilot Scale (1-10 kg) |
| Hydrolysis Reagent | aq. NaOH, aq. KOH | aq. NaOH |
| Hydrolysis Temperature | 50-70 °C | 60-80 °C |
| Crystallization Solvent | Ethanol/Water, Acetic Acid/Water | Isopropanol/Water, Toluene |
| Final Product Yield (after crystallization) | 85-95% | 80-90% |
| Typical Purity (by HPLC) | >99.0% | >99.5% |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate
Materials:
-
Thiobenzamide (1.0 kg, 7.29 mol)
-
Ethyl 4-chloroacetoacetate (1.26 kg, 7.65 mol)
-
Ethanol (10 L)
Procedure:
-
Charge a 20 L jacketed glass reactor with thiobenzamide and ethanol.
-
Stir the mixture at room temperature to form a suspension.
-
Slowly add the ethyl 4-chloroacetoacetate to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C. The reaction is exothermic.
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-82 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by HPLC until the consumption of thiobenzamide is complete (<1% remaining).
-
Cool the reaction mixture to 0-5 °C and hold for at least 2 hours to allow for product crystallization.
-
Filter the solid product using a centrifuge or Nutsche filter.
-
Wash the filter cake with cold ethanol (2 x 2 L).
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: Pilot-Scale Hydrolysis and Crystallization of this compound
Materials:
-
Ethyl 2-(4-phenylthiazol-2-yl)acetate (1.0 kg, 4.04 mol)
-
Sodium Hydroxide (0.36 kg, 9.00 mol)
-
Water (5 L)
-
Isopropanol (5 L)
-
Concentrated Hydrochloric Acid
Procedure:
-
Charge a 20 L jacketed glass reactor with ethyl 2-(4-phenylthiazol-2-yl)acetate, water, and sodium hydroxide.
-
Heat the mixture to 70-80 °C and stir for 2-4 hours until the hydrolysis is complete (monitor by HPLC).
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any particulate matter.
-
Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 3-4, inducing precipitation of the product. Maintain the temperature below 30 °C during acidification.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Filter the solid product and wash the cake with water until the washings are neutral.
-
For recrystallization, transfer the wet cake to a clean reactor and add isopropanol.
-
Heat the mixture to reflux until all the solid dissolves.
-
Cool the solution slowly to 0-5 °C to allow for crystallization.
-
Filter the purified product, wash with cold isopropanol, and dry under vacuum at 60-70 °C.
Visualizations
References
stability issues of 2-(4-Phenylthiazol-2-YL)acetic acid in solution
This technical support center provides guidance on the stability of 2-(4-Phenylthiazol-2-YL)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited in publicly available literature. Therefore, the following guidance is based on the general chemical properties of thiazole-containing compounds and standard pharmaceutical industry practices for stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
A1: Like many thiazole derivatives, this compound is susceptible to degradation under certain conditions. The primary degradation pathways to consider are hydrolysis (especially under basic conditions), oxidation, and photolysis.[1][2][3] The stability will be highly dependent on the solvent, pH, temperature, and exposure to light.
Q2: What are the recommended solvents for preparing stock and working solutions?
A2: For initial dissolution and the preparation of stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For aqueous working solutions, it is crucial to assess the compound's solubility and stability in the chosen buffer system. Acetonitrile and methanol are also commonly used as co-solvents in analytical methods like HPLC.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Thiazole-containing compounds can be susceptible to hydrolysis, particularly at neutral to basic pH. The acetic acid moiety of the molecule will exist in its deprotonated (carboxylate) form at pH values above its pKa (predicted to be around 3.85).[4] This may influence its solubility and interaction with other components in the solution. It is advisable to conduct stability studies across a range of pH values (e.g., acidic, neutral, and basic) to determine the optimal pH for your experimental conditions.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Elevated temperatures are expected to accelerate the degradation of the compound. Thermal degradation studies are a standard component of forced degradation testing.[2][5] For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable, however, freeze-thaw cycles should be minimized.
Q5: Is this compound sensitive to light?
A5: Yes, compounds containing a thiazole ring, especially with aryl substituents, can be photosensitive.[6] Exposure to UV or visible light may lead to photodegradation. A study on a structurally related thiazole compound showed degradation via photo-oxygenation.[6] Therefore, it is critical to protect solutions from light by using amber vials or covering containers with aluminum foil. Photostability studies are recommended as part of a comprehensive stability assessment.[2]
Q6: What are the recommended storage conditions for solutions of this compound?
A6: To maximize stability, solutions of this compound should be stored under the following conditions:
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Solvent: Prepared in a suitable, high-purity solvent (e.g., DMSO for stock solutions).
-
Temperature: Stored at low temperatures (refrigerated for short-term, frozen for long-term).
-
Light: Protected from light using amber vials or other light-blocking methods.
-
Atmosphere: For sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guide
Q1: My compound has precipitated out of my aqueous buffer. What should I do?
A1: Precipitation can occur due to low solubility in the aqueous buffer. Consider the following troubleshooting steps:
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Increase the proportion of organic co-solvent: If your experimental design allows, increasing the percentage of a solvent like DMSO or methanol can improve solubility.
-
Adjust the pH: The solubility of a compound with an acidic functional group can be pH-dependent. Increasing the pH of the solution may improve the solubility of this compound.
-
Sonication or gentle warming: These methods can help to redissolve the compound, but be cautious with warming as it may accelerate degradation.
-
Prepare a more dilute solution: If possible, working with a lower concentration may prevent precipitation.
Q2: I see unexpected peaks in my HPLC chromatogram after preparing my solution. What could they be?
A2: Unexpected peaks could be due to several factors:
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Degradation products: The compound may be degrading under your current solution conditions.
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Impurities: The starting material may contain impurities.
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Contamination: The solvent or buffer may be contaminated.
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Excipient interference: If working with a formulated product, other components may be co-eluting.
Refer to the troubleshooting logic diagram below for a systematic approach to identifying the source of unexpected peaks.
Q3: I am observing significant degradation in my control sample. What could be the cause?
A3: Degradation in a control sample (e.g., stored at 5 °C in the dark) suggests inherent instability in the solution.
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Review your solution preparation: Ensure high-purity solvents and buffers were used. Contaminants can catalyze degradation.
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Assess the storage conditions: Ensure the sample was properly protected from light and stored at the correct temperature.
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Consider the solvent: The compound may be unstable in the chosen solvent system. It may be necessary to evaluate alternative solvents.
Q4: How can I confirm the identity of a suspected degradation product?
A4: Identifying degradation products typically requires more advanced analytical techniques.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the unknown peak, which can provide clues about its structure.[6]
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Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the structure of the degradation product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the degradation product can be isolated using preparative HPLC and analyzed by NMR.[6]
Quantitative Data
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (% Peak Area) |
| 0.1 M HCl at 60 °C | 24 | 92.5 | DP1 (3.1%), DP2 (1.8%) |
| 0.1 M NaOH at RT | 8 | 85.2 | DP3 (8.9%), DP4 (2.5%) |
| 5% H₂O₂ at RT | 24 | 90.8 | DP5 (5.4%) |
| Dry Heat at 80 °C | 48 | 98.1 | Minor degradation |
| Photostability (ICH Q1B) | 24 | 88.7 | DP6 (7.2%) |
DP = Degradation Product; RT = Room Temperature
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare solutions of this compound for experimental use.
Materials:
-
This compound powder
-
High-purity DMSO (or other suitable organic solvent)
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer and/or sonicator
-
Amber glass vials
Procedure:
-
Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh the required amount of this compound powder (Molecular Weight: 219.27 g/mol )[7] using an analytical balance. b. Transfer the powder to a volumetric flask. c. Add a portion of DMSO (approximately 50-70% of the final volume). d. Gently vortex or sonicate the mixture until the solid is completely dissolved. e. Add DMSO to the final volume and mix thoroughly. f. Aliquot the stock solution into amber vials and store at -20 °C or below.
-
Working Solution (e.g., 100 µM in aqueous buffer): a. Thaw a vial of the stock solution at room temperature. b. Perform a serial dilution of the stock solution with the desired aqueous buffer to achieve the final concentration. c. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically ≤ 1%). d. Mix the working solution thoroughly. e. Prepare fresh working solutions daily and keep them on ice and protected from light during use.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[2][5]
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile)[5]
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
5% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector[1]
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL. Prepare a control sample diluted with the solvent used for the stock solution.
-
Acid Hydrolysis: a. Mix the drug solution with 0.1 M HCl. b. Keep the solution at 60 °C for a specified time (e.g., 2, 8, 24 hours). c. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: a. Mix the drug solution with 0.1 M NaOH. b. Keep the solution at room temperature for a specified time. c. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: a. Mix the drug solution with 5% H₂O₂. b. Keep the solution at room temperature, protected from light, for a specified time. c. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Thermal Degradation: a. Place the solid drug powder in an oven at a high temperature (e.g., 80 °C) for a specified time. b. Also, place a solution of the drug in a suitable solvent in the oven. c. At each time point, withdraw samples, dissolve the solid sample in solvent, and dilute both for HPLC analysis.
-
Photostability: a. Expose a solution of the drug and the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). b. Keep control samples (covered in aluminum foil) under the same conditions. c. At the end of the exposure, prepare the samples for HPLC analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products. Calculate the percentage of degradation.
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for Unexpected HPLC Peaks.
Caption: Hypothetical Photodegradation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. 16441-28-4 CAS MSDS ((2-PHENYL-THIAZOL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
refining analytical methods for 2-(4-Phenylthiazol-2-YL)acetic acid detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of 2-(4-Phenylthiazol-2-YL)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The most common and effective techniques for the analysis of this compound and related structures are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is particularly well-suited for non-volatile and thermally labile compounds, while GC-MS may require derivatization to improve volatility.[3][4]
Q2: How should I prepare my biological samples (e.g., plasma, urine) for analysis?
A2: Sample preparation is critical to remove interferences and improve the detection of the analyte.[5] For acidic compounds like this compound, protein precipitation is a common first step for plasma or serum samples. This can be achieved by adding an acid (e.g., trichloroacetic acid, perchloric acid) or an organic solvent (e.g., acetonitrile, methanol).[5][6] For urine samples, a hydrolysis step may be necessary if the analyte is expected to be conjugated.[7] Solid Phase Extraction (SPE) can also be used for cleanup and enrichment of the analyte from complex matrices.[5][6]
Q3: What are the key considerations for method development using HPLC?
A3: Key parameters to optimize for an HPLC method include the choice of column (a C18 column is often a good starting point), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the pH of the mobile phase (which is critical for acidic compounds), the flow rate, and the detection wavelength for UV detectors.[1][2][8] For acidic analytes, a mobile phase with a pH below the pKa of the compound will ensure it is in its neutral form, leading to better retention and peak shape on a reversed-phase column.
Q4: Can I use GC-MS for the analysis of this compound?
A4: Yes, GC-MS can be used, but it will likely require a derivatization step to increase the volatility and thermal stability of the acidic analyte. A common derivatization agent for acidic compounds is pentafluorobenzyl bromide (PFBBr).[3][4]
Troubleshooting Guide
HPLC Analysis
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Presence of active sites on the column. | Use a column with end-capping or add a competing base to the mobile phase. | |
| Low Sensitivity/No Peak Detected | Insufficient sample concentration. | Concentrate the sample using techniques like SPE or liquid-liquid extraction.[6] |
| Incorrect detection wavelength. | Determine the UV maximum absorption wavelength (λmax) of the analyte using a UV-Vis spectrophotometer. | |
| The analyte is not eluting from the column. | Decrease the polarity of the mobile phase (increase the organic solvent percentage). | |
| High Backpressure | Particulate matter from the sample blocking the column frit. | Filter all samples and mobile phases before use. Use a guard column. |
| Precipitation of buffer in the mobile phase. | Ensure the buffer is soluble in the mobile phase mixture. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Use high-purity solvents and flush the column with a strong solvent. |
| Detector lamp aging. | Replace the detector lamp. |
Sample Preparation
| Problem | Possible Cause | Solution |
| Low Recovery After Protein Precipitation | The analyte is co-precipitating with the proteins. | Optimize the precipitation solvent and its ratio to the sample.[5] Consider alternative methods like SPE.[6] |
| Matrix Effects in LC-MS (Ion Suppression or Enhancement) | Co-eluting matrix components interfering with ionization. | Improve sample cleanup using a more selective SPE protocol.[5] |
| Modify the chromatographic conditions to separate the analyte from interfering components. | ||
| Use a deuterated internal standard to compensate for matrix effects. |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum[5][6]
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
HPLC-UV Method for Analysis
The following is a general starting method that may require further optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (or the determined λmax) |
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. deswater.com [deswater.com]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ijstr.org [ijstr.org]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. dovepress.com [dovepress.com]
troubleshooting unexpected results in biological assays with 2-(4-Phenylthiazol-2-YL)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(4-Phenylthiazol-2-YL)acetic acid in biological assays. This resource is intended for scientists and drug development professionals to help navigate unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What should I do?
A1: Precipitation upon addition to aqueous media is a common issue with hydrophobic small molecules.[1] This typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, where the compound's solubility is much lower.[1]
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Gentle Mixing: Add the compound solution dropwise to the medium while gently vortexing or swirling to promote dispersion.[1]
-
Solubility Testing: If precipitation persists, you may need to determine the maximal soluble concentration of the compound in your specific assay medium.
-
Q2: I am observing high background fluorescence in my assay when using this compound. How can I address this?
A2: High background fluorescence can be caused by the intrinsic fluorescence (autofluorescence) of the test compound.[2][3] Many organic molecules can fluoresce when excited by light, leading to false-positive signals.[2]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: To confirm autofluorescence, run a control plate containing only the compound in the assay buffer without the fluorescent probe.[2]
-
Switch to Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green spectral region.[2] Switching to fluorophores that excite and emit at longer wavelengths (far-red or near-infrared) can often mitigate this interference.[2]
-
Use a Different Assay Technology: If autofluorescence is a significant issue, consider using a non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay.
-
Q3: In my MTT cytotoxicity assay, I see a decrease in the purple formazan product, but other viability assays (like LDH release) show no cytotoxicity. What could be happening?
A3: Discrepancies between different cytotoxicity assays are not uncommon and can point to specific interactions of the compound with the assay chemistry.[4] In the case of MTT assays, the compound may be interfering with the enzymatic reduction of the MTT reagent or the solubilization of the formazan crystals, rather than causing cell death.[4]
-
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the wells for complete solubilization of the formazan crystals. If crystals are present, increase the shaking time or gently pipette to aid dissolution.
-
Interference with MTT Reduction: Thiazole-containing compounds can have redox activity, which could potentially interfere with the NAD(P)H-dependent cellular oxidoreductase enzymes responsible for reducing MTT.[5]
-
Use an Alternative Tetrazolium Salt: Consider using alternative tetrazolium salts like XTT, MTS, or WST-1, which produce water-soluble formazan products and may be less susceptible to interference.[6]
-
Orthogonal Assays: Rely on multiple, mechanistically different viability assays (e.g., measuring ATP content, membrane integrity via LDH release, or caspase activity for apoptosis) to confirm cytotoxicity.
-
Q4: My results with this compound are not reproducible between experiments. What should I check?
A4: Poor reproducibility in cell-based assays can stem from various sources, including inconsistencies in cell handling, reagent preparation, and experimental timing.[7]
-
Troubleshooting Checklist:
-
Cell Health and Passage Number: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[7]
-
Reagent Preparation: Prepare fresh working solutions of this compound for each experiment to avoid degradation. Avoid multiple freeze-thaw cycles of stock solutions.[7]
-
Standardized Incubation Times: Ensure consistent incubation times for cell seeding, compound treatment, and addition of assay reagents across all experiments.[7]
-
Edge Effects: Avoid using the outer wells of microplates for experimental data, as they are prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media to maintain humidity.[7]
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in COX Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C, protected from light.[8] |
| pH Sensitivity | As an acetic acid derivative, the ionization state and activity of the compound may be sensitive to the pH of the assay buffer. Ensure the pH of the buffer is consistent across all experiments.[9][10] |
| Time-Dependent Inhibition | The compound may exhibit time-dependent inhibition of COX enzymes. Vary the pre-incubation time of the enzyme with the inhibitor to assess this possibility.[11] |
| Redox Interference | Thiazole-containing compounds can exhibit redox activity.[5] This may interfere with colorimetric or fluorometric assays that rely on redox-sensitive probes. Consider using an alternative detection method, such as LC-MS/MS, to directly measure prostaglandin production.[12] |
Issue 2: Unexpected Results in Cell Viability Assays
| Observation | Potential Cause | Troubleshooting Steps |
| Low Absorbance/Fluorescence Signal | Insufficient cell number or incubation time.[7] | Optimize cell seeding density and incubation time for your specific cell line.[7] |
| High Background Signal | Autofluorescence of the compound or microbial contamination.[2][7] | Run compound-only controls and visually inspect for contamination.[2][7] Consider using phenol red-free media for fluorescence assays. |
| Discrepancy Between Viability Assays | Compound interference with a specific assay's chemistry (e.g., MTT reduction).[4] | Use multiple, mechanistically distinct viability assays to confirm results.[6] |
| "Edge Effects" in Microplates | Increased evaporation and temperature fluctuations in outer wells.[7] | Do not use the outer wells for experimental data; fill them with sterile buffer or media.[7] |
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is a generalized method for assessing the inhibitory activity of this compound against COX-1 and COX-2.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare assay buffer, heme, and COX-1 or COX-2 enzyme solutions according to the manufacturer's instructions.[13][14]
-
Prepare the fluorometric probe and substrate (arachidonic acid) solutions.[15]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[13]
-
Add the various concentrations of this compound, a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), or vehicle (DMSO) to the wells.[15]
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[13]
-
Initiate the reaction by adding arachidonic acid to all wells.[13]
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[13]
-
Stop the reaction by adding a stop solution (e.g., HCl).[13]
-
Add the detection reagent to measure the amount of prostaglandin produced.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general procedure for evaluating the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Assay:
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[16][17]
-
Carefully remove the MTT solution.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability versus the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ibisscientific.com [ibisscientific.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-(4-Phenylthiazol-2-YL)acetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the optimization of 2-(4-phenylthiazol-2-yl)acetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the this compound core structure?
The most common route is the Hantzsch thiazole synthesis.[1] Key starting materials for synthesizing the core structure, (2-phenylthiazol-4-yl)acetic acid, are thiobenzamide and ethyl 4-chloroacetoacetate.[2]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yields in the Hantzsch synthesis can arise from several factors:
-
Poor quality of starting materials: Ensure the purity of your α-bromo ketone and thioamide, as impurities can lead to side reactions.[1]
-
Suboptimal reaction conditions: The temperature, reaction time, and choice of solvent can significantly impact the outcome. It is recommended to reflux in a solvent like ethanol for several hours.[1]
-
Incomplete reaction: Monitor the reaction's progress using thin-layer chromatography (TLC) to ensure the starting materials are fully consumed.[1]
-
Side reactions: The formation of byproducts such as oxazoles (if the thioamide is contaminated with an amide) or dimerization of reactants can reduce the yield.[1]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
In a Hantzsch thiazole synthesis, multiple spots on a TLC plate could indicate:
-
Unreacted starting materials (α-bromo ketone and thioamide).[1]
-
The formation of an oxazole byproduct if the thioamide is impure.[1]
-
Dimerization or polymerization of the reactants or intermediates.[1]
Q4: What are the recommended methods for purifying this compound derivatives?
Common purification techniques include:
-
Recrystallization: This is an effective method for purifying solid compounds.[1]
-
Column chromatography: This is useful for separating the desired product from soluble impurities and side products.[1]
-
Acid-base extraction: For acidic compounds like the title molecule, extraction into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product can be very effective.[2]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents. | Verify the quality and purity of starting materials, especially the thioamide and α-haloketone. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Most Hantzsch syntheses require heating/refluxing.[1] | |
| Inappropriate solvent. | Ethanol is a commonly used solvent.[1] Ensure it is of an appropriate grade. | |
| Difficulty in product isolation | Product is soluble in the reaction mixture. | If a precipitate does not form upon cooling, remove the solvent under reduced pressure.[1] |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. | |
| Product decomposes during purification | Product is heat-sensitive. | Use purification methods that do not require high temperatures, such as column chromatography at room temperature. |
| Product is sensitive to strong acids or bases. | Use mild acids or bases for pH adjustments during workup. |
Biological Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in cytotoxicity assays | Cell passage number is too high. | Use cells within a consistent and low passage number range for all experiments. |
| Compound precipitation in media. | Check the solubility of your compound in the cell culture media. Use a small percentage of DMSO to aid solubility, ensuring the final DMSO concentration is non-toxic to the cells. | |
| Variation in cell seeding density. | Ensure a uniform cell number is seeded in all wells. | |
| High background in enzyme inhibition assays | Non-specific binding of the compound. | Include appropriate controls, such as the enzyme and substrate without the inhibitor, and the compound with the detection reagents without the enzyme. |
| Interference from the compound's color or fluorescence. | Run a control with the compound alone to measure its intrinsic absorbance or fluorescence at the assay wavelength and subtract this from the experimental values. |
Experimental Protocols
General Procedure for the Synthesis of (2-Phenylthiazol-4-yl)acetic acid
This protocol is based on the Hantzsch thiazole synthesis.[2]
-
Suspend thiobenzamide (10 mmol) in methanol (20 mL).
-
Add ethyl chloroacetoacetate (10.36 mmol) to the stirred suspension.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the mixture to room temperature.
-
Add a solution of LiOH (1 g) in water (4 mL).
-
Stir at room temperature for 4 hours.
-
Concentrate the mixture in vacuo.
-
Suspend the residue in water.
-
Extract the aqueous layer with ether and discard the organic layer.
-
Acidify the aqueous layer to pH 3-4.
-
Extract the aqueous layer with ether.
-
Dry the organic layer over MgSO4, filter, and concentrate to yield the product.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed human cancer cell lines (e.g., T47D, Caco-2, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Data Presentation
Anticancer Activity of 2-Phenylthiazole Derivatives
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with oxime | A549 (Lung) | 5.42 | [4] |
| 22 | 3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid derivative with oxime | A549 (Lung) | 2.47 | [4] |
| 4c | 2-(4-hydroxybenzylidene)hydrazinyl)-4-oxo-4,5-dihydrothiazole derivative | MCF-7 (Breast) | 2.57 | [5] |
| HepG2 (Liver) | 7.26 | [5] | ||
| 4c | N-(p-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 | [6] |
| 4d | N-(m-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide | Hep-G2 (Liver) | 11.6 | [6] |
| Ic | 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | CCRF-CEM (Leukemia) | ~0.29 | [7] |
| HL-60(TB) (Leukemia) | ~0.30 | [7] | ||
| MOLT-4 (Leukemia) | ~0.30 | [7] | ||
| SR (Leukemia) | ~0.31 | [7] |
Note: The IC50 values for compound Ic were converted from logGI50 values.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Hantzsch Thiazole Synthesis.
Caption: Inhibition of the EGFR Signaling Pathway.
Caption: Workflow for an MTT Cytotoxicity Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(4-Phenylthiazol-2-YL)acetic Acid Derivatives as Cyclooxygenase Inhibitors
For Immediate Release
[City, State] – In the landscape of anti-inflammatory drug discovery, thiazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the inhibitory activity of 2-(4-phenylthiazol-2-YL)acetic acid derivatives against cyclooxygenase (COX) enzymes, key mediators of inflammation. This objective comparison is intended for researchers, scientists, and drug development professionals.
Introduction to Thiazole-Based COX Inhibitors
Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors has been a significant goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Thiazole-containing compounds have shown potential as scaffolds for potent and selective COX inhibitors.
Comparative Inhibitory Activity
While specific inhibitory data for the parent compound, this compound, is not extensively available in the public domain, numerous studies have explored the activity of its derivatives. This guide focuses on a representative set of thiazole derivatives and compares their activity with established COX inhibitors.
A study on novel thiazole carboxamide derivatives identified compounds with significant inhibitory potency against both COX-1 and COX-2. For instance, compound 2a , a 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide, demonstrated notable inhibition of both isoforms.[1] Another study highlighted 4,5-diarylthiazole derivatives, 9a and 9b , as potent COX-1 inhibitors with moderate COX-2 inhibition.[2]
The following table summarizes the in vitro inhibitory activity of these representative thiazole derivatives against COX-1 and COX-2, alongside the well-established COX-2 selective inhibitor, Celecoxib, and the non-selective NSAID, Ibuprofen.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiazole Derivative 2a | COX-1 | 2.65 | 0.36 | [1] |
| COX-2 | 0.95 | [1] | ||
| Thiazole Derivative 9a | COX-1 | 0.42 | 25.5 | [2] |
| COX-2 | 10.71 | [2] | ||
| Thiazole Derivative 9b | COX-1 | 0.32 | 28.8 | [2] |
| COX-2 | 9.23 | [2] | ||
| Celecoxib (Reference COX-2 Inhibitor) | COX-1 | 7.21 | 0.115 | [3] |
| COX-2 | 0.83 | [3] | ||
| Ibuprofen (Reference Non-selective NSAID) | COX-1 | 12.7 | - | [4] |
| COX-2 | - | [4] |
Experimental Protocols
The inhibitory activity of the thiazole derivatives against COX-1 and COX-2 is typically determined using an in vitro enzyme immunoassay (EIA).
Enzyme Immunoassay (EIA) for COX Inhibition:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compounds, along with the respective enzyme and arachidonic acid (the substrate), are incubated in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a cofactor (e.g., hematin) and an indicator (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Reaction Monitoring: The peroxidase activity of COX is determined colorimetrically by monitoring the appearance of oxidized TMPD at a specific wavelength (e.g., 590 nm).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the arachidonic acid cascade leading to the production of prostaglandins and a general workflow for the evaluation of COX inhibitors.
Caption: The Arachidonic Acid Cascade and the role of COX enzymes.
Caption: General workflow for the evaluation of novel COX inhibitors.
Conclusion
Derivatives of this compound represent a versatile scaffold for the development of novel cyclooxygenase inhibitors. The presented data indicates that structural modifications to the thiazole core can significantly influence both the potency and selectivity of these compounds for COX-1 and COX-2. Further investigation into the structure-activity relationships of this class of molecules may lead to the discovery of new anti-inflammatory agents with improved therapeutic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of 2-(4-Phenylthiazol-2-YL)acetic Acid Analogues
This guide provides a comparative analysis of the biological activities of various structural analogues of 2-(4-phenylthiazol-2-yl)acetic acid. The information is curated for researchers, scientists, and drug development professionals to facilitate the understanding of structure-activity relationships and to guide future research in this area. The guide encompasses data on anticancer, anti-inflammatory, antifungal, and cholinesterase inhibitory activities, supported by experimental data and detailed methodologies.
Anticancer Activity
A variety of 2-phenylthiazole derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.
Table 1: Anticancer Activity of 2-Phenylthiazole Analogues
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid with hydroxyimino group | A549 (Lung) | 5.42 | [1] |
| 22 | Chloro-substituted analogue of 21 | A549 (Lung) | 2.47 | [1] |
| 25 | Carbohydrazide derivative with hydroxyimino group | A549 (Lung) | 8.05 | [1] |
| 26 | Chloro-substituted analogue of 25 | A549 (Lung) | 25.40 | [1] |
| 4c | N-Phenyl-2-p-tolylthiazole-4-carboxamide with p-nitro substitution | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |
| 4d | N-Phenyl-2-p-tolylthiazole-4-carboxamide with m-chloro substitution | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [2] |
| A6 | 2-Phenylthiazole derivative | MCF-7 (Breast) | Not specified | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of 2-phenylthiazole derivatives has been assessed in vivo using the carrageenan-induced paw edema model in rats. The activity is expressed as the percentage of edema inhibition.
Table 2: Anti-inflammatory Activity of 2-Phenylthiazole Analogues
| Compound ID | Modification | Dose | Time Point | % Edema Inhibition | Reference |
| 3c | Nitro substituted thiazole derivative | Not specified | 3 hours | "Better activity" | [4] |
| Compd. 29 | 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Not specified | Not specified | "Strongly suppressed" | [5] |
| Compd. 71 | 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid | Not specified | Not specified | "Strongly suppressed" | [5] |
Antifungal Activity
Several 2-phenylthiazole analogues have demonstrated promising activity against various fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric.
Table 3: Antifungal Activity of 2-Phenylthiazole Analogues
| Compound ID | Modification | Fungal Strain | MIC (µg/mL) | Reference |
| SZ-C14 | Phenylthiazole structure | C. albicans & others | 1–16 | [6] |
| B9 | n-pentyl group at 4-position of the benzene ring | 7 common fungal strains | "Potent" | [6] |
| 2e | 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | C. parapsilosis | 1.23 (MIC50) | [7] |
| Compound 1 | Phenylthiazole small molecule | C. albicans, C. auris | 0.25 - 2 | [8] |
Cholinesterase Inhibitory Activity
Certain 2-phenylthiazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of 2-Phenylthiazole Analogues
| Compound ID | Modification | IC50 (µM) | Reference |
| 8c | N-Acyl-4-phenylthiazole-2-amine | 0.51 | [9] |
| Thiazolylhydrazone (R1=H, R2=OCH3) | Thiazolylhydrazone | 0.0317 ± 0.001 | |
| 1,3-thiazole-piperazine (R=benzyl) | 1,3-thiazole-piperazine | 0.011 ± 0.001 | |
| Compound 6l | 2-Aminothiazole derivative | 0.079 ± 0.16 | [10] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cell Seeding: Human cancer cells (e.g., A549, MCF-7, SKNMC, Hep-G2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds or a standard drug (e.g., nimesulide, diclofenac sodium) are administered to the animals, typically orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the rats to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a colorimetric method used to measure AChE activity.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, the test compound at various concentrations, and the enzyme (AChE) is prepared in a 96-well plate and pre-incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide, and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Color Development: The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.
-
Absorbance Measurement: The rate of color development is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The anticancer activity of certain 2-phenylthiazole derivatives has been linked to the disruption of key signaling pathways involved in cell growth and proliferation, such as the Ras and VEGF signaling pathways.[3] The following diagram illustrates a simplified overview of this proposed mechanism of action.
Caption: Proposed mechanism of anticancer action for a 2-phenylthiazole derivative.
The following diagram illustrates a typical experimental workflow for in vitro anticancer drug screening.
Caption: Workflow for in vitro anticancer activity screening.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a 2-phenylthiazole derivative acetylcholinesterase modulator with in vitro antitumor activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Target Validation of 2-(4-Phenylthiazol-2-YL)acetic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological target(s) of novel compounds derived from the 2-(4-phenylthiazol-2-yl)acetic acid scaffold. This chemical moiety is a classic example of a "privileged structure" in medicinal chemistry, found in compounds reported to have diverse biological activities, from anticancer to anti-inflammatory effects.[1][2][3] A frequent challenge in phenotypic screening is that a compound may elicit a desirable cellular response, but its precise molecular target remains unknown.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents an integrated, multi-pronged strategy that follows a logical progression from broad, unbiased hypothesis generation to rigorous, specific target validation. We will delve into the causality behind experimental choices, emphasizing the importance of orthogonal approaches to build a robust, self-validating case for a given molecular target.
The Target Validation Funnel: An Integrated Strategy
Successful target validation is not a single experiment but a campaign. It involves systematically narrowing down possibilities and accumulating independent lines of evidence. We advocate for a funneling approach that moves from identifying potential interactors to confirming direct engagement and, finally, validating functional relevance.
Caption: The Target Validation Funnel workflow.
Phase 1: Hypothesis Generation - Casting a Wide Net
When the target of your this compound derivative is unknown, the initial goal is to generate a list of high-confidence candidate interactors. These unbiased methods survey the proteome to find proteins that physically associate with your compound.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a classic and powerful biochemical technique to "fish" for binding partners from a complex protein mixture, such as a cell lysate.[4][5] The principle relies on immobilizing the small molecule on a solid support to selectively capture its interacting proteins.[6]
Causality: The choice to use AC-MS rests on the assumption that a specific, high-affinity interaction can be isolated from a sea of non-specific, low-affinity ones. The success of this method is critically dependent on the design of the affinity probe. A linker must be attached to a position on the this compound scaffold that does not disrupt its biological activity—a determination that requires prior Structure-Activity Relationship (SAR) data.[6]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Experimental Protocol: Photo-Affinity Chromatography
Photo-affinity labeling is an advanced variant that creates a covalent bond between the probe and its target upon UV irradiation, which is particularly useful for capturing transient or weak interactions.[7]
-
Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin) attached via a linker at a non-essential position.
-
Lysate Preparation: Prepare a native cell lysate from a cell line responsive to the compound.
-
Incubation: Incubate the cell lysate with the photo-affinity probe. To distinguish specific from non-specific binders, run a parallel competition experiment by co-incubating with a 50-100 fold excess of the original, unmodified compound.
-
UV Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent bond formation between the probe and interacting proteins.
-
Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer containing mild detergents to remove non-covalently bound, non-specific proteins.
-
Elution & Digestion: Elute the captured proteins and perform on-bead trypsin digestion.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are your high-confidence candidate targets.
Phase 2: Target Engagement - Confirming Direct Interaction
Once a list of putative targets is generated, it is crucial to confirm that your compound directly binds to these candidates within a physiologically relevant context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target interaction in intact cells or cell lysates.[8] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[9][10]
Causality: This technique is chosen for its ability to provide direct evidence of target engagement in a native cellular environment, without requiring any modification to the compound or the protein.[9][11] A positive result—a shift in the melting curve of the protein only in the presence of the compound—is strong evidence of a direct physical interaction.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the this compound derivative at a relevant concentration (e.g., 10x EC50) or with vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 42°C to 68°C in 2°C increments), followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant. Quantify the amount of the putative target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.
-
Data Interpretation: Plot the band intensity for the target protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[12]
Biophysical Assays (In Vitro)
For a quantitative assessment of the binding interaction, purified components are required. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide precise measurements of binding affinity, kinetics, and thermodynamics.[13][14][15] These methods are excellent orthogonal approaches to validate hits from primary screens.[14]
Causality: While CETSA confirms binding in a cell, it doesn't provide detailed kinetic or thermodynamic data. SPR and ITC are chosen to dissect the molecular interaction in a controlled, cell-free environment. SPR is ideal for kinetics (on/off rates), while ITC is the gold standard for measuring the thermodynamic signature (ΔH, ΔS) of binding.[13]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding to an immobilized target.[13] | Measures heat released or absorbed during a binding event in solution.[13] |
| Primary Output | Binding kinetics (k_on, k_off), Affinity (K_D) | Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Protein Requirement | Low (µg), but requires immobilization | High (mg), in solution (label-free) |
| Throughput | Medium to High | Low to Medium |
| Key Advantage | Provides kinetic information (residence time) | Provides a complete thermodynamic profile of the interaction |
| Self-Validating System | Requires careful control for mass transport effects and non-specific binding. | Direct measurement of heat change provides a robust, label-free validation. |
Phase 3: Functional Validation - Proving Relevance
Confirming that a compound binds to a target is a critical step, but it does not prove that this interaction is responsible for the observed biological effect. Functional validation aims to establish a causal link between target modulation and the cellular phenotype.[16]
Genetic Perturbation (CRISPR/Cas9 & siRNA)
Genetic methods are the gold standard for validating that a specific target is responsible for a compound's activity. The logic is simple: if the compound's effect is mediated by the target, then removing or reducing the amount of the target protein should either mimic the compound's effect or render the cells resistant to it.
Causality: CRISPR/Cas9-mediated gene knockout provides a permanent and complete loss of the target protein, offering a very clean background for validation experiments.[17][18] RNA interference (siRNA) offers a transient "knockdown" of the target mRNA, which is often faster to implement but can be incomplete and may have more off-target effects.[19] Comparing the two can provide a high degree of confidence.
Caption: Logical workflow for target validation using CRISPR/Cas9.
| Feature | CRISPR/Cas9 Knockout | siRNA Knockdown |
| Mechanism | Permanent gene disruption at the DNA level.[20] | Transient mRNA degradation.[19] |
| Effect | Complete and stable loss of protein expression. | Incomplete and transient reduction in protein expression. |
| Timeframe | Longer (requires selection of stable clones). | Faster (effects seen in 48-72 hours). |
| Specificity | Highly specific, but off-target gene editing can occur. | Prone to off-target effects due to partial sequence homology.[21] |
| Validation | Gold standard for linking gene to function. | Useful for rapid screening; results should be confirmed with multiple siRNAs.[21] |
Experimental Protocol: CRISPR/Cas9 Knockout for Resistance Validation
-
gRNA Design: Design and validate 2-3 single guide RNAs (sgRNAs) targeting early exons of the putative target gene.
-
Transfection: Co-transfect a Cas9-expressing cell line with the sgRNAs.
-
Clonal Selection: Select single-cell clones and expand them.
-
Validation of Knockout: Screen the clones by Western blot to confirm the complete absence of the target protein. Sequence the genomic DNA of knockout clones to verify the presence of indel mutations.
-
Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell populations with a dose-response of your this compound derivative.
-
Data Interpretation: If the KO cells are significantly more resistant to the compound than the WT cells, it provides strong evidence that the compound's cytotoxic/anti-proliferative effect is mediated through that specific target.
Biochemical and Cell-Based Functional Assays
If the putative target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), a direct biochemical assay is essential.[22][23] This confirms that the compound modulates the protein's function and provides quantitative measures of potency (e.g., IC50).
Causality: This approach directly tests the functional consequence of the binding event observed in Phase 2. For kinases, one of the largest druggable target classes, a broad-panel kinase screen is a crucial self-validating step.[24][25] It not only confirms inhibition of the primary target but also reveals the compound's selectivity profile, proactively identifying potential off-targets that could lead to toxicity.[26]
Comparison of Functional Assay Approaches:
-
Biochemical Assays:
-
Use Case: To measure direct inhibition of a purified enzyme.
-
Example: An ADP-Glo™ assay can be used to measure the activity of a purified kinase in the presence of varying concentrations of the compound to determine an IC50 value.[24]
-
Data Output: Potency (IC50/Ki), mechanism of inhibition.
-
-
Cell-Based Assays:
-
Use Case: To measure the modulation of the target's activity within a living cell.
-
Example: If the target is a receptor, a cell-based reporter assay can measure downstream signaling. For a kinase, an assay could measure the phosphorylation of a known downstream substrate via Western blot or ELISA.[26]
-
Data Output: Cellular potency (EC50), confirmation of pathway modulation.
-
Conclusion: Synthesizing the Evidence
The validation of a biological target for a novel compound like a this compound derivative is a rigorous, multi-step process. No single experiment is definitive. The highest level of confidence is achieved by integrating orthogonal methods that build a cohesive and self-validating narrative.
A robust validation package will demonstrate:
-
Identification: The target is identified as a primary binding partner through an unbiased method like AC-MS.
-
Engagement: Direct binding to the target is confirmed in a cellular context using CETSA.
-
Potency: The binding affinity and kinetics are quantified using in vitro biophysical methods like SPR or ITC.
-
Function: Genetic removal of the target (CRISPR) recapitulates the compound's phenotype or confers resistance, establishing a causal link.
-
Selectivity: The compound inhibits the target's biochemical function potently and, ideally, selectively against other related proteins.
By following this evidence-based, multi-faceted approach, researchers can significantly increase the probability of success in the long and arduous journey of drug discovery and development.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nuvisan.com [nuvisan.com]
- 15. ichorlifesciences.com [ichorlifesciences.com]
- 16. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 17. criver.com [criver.com]
- 18. selectscience.net [selectscience.net]
- 19. researchgate.net [researchgate.net]
- 20. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - CA [thermofisher.com]
- 22. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. kinaselogistics.com [kinaselogistics.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. pharmaron.com [pharmaron.com]
comparative study of different synthesis routes for 2-(4-Phenylthiazol-2-YL)acetic acid
A Comparative Guide to the Synthesis of 2-(4-Phenylthiazol-2-YL)acetic Acid
The synthesis of this compound, a molecule of interest in medicinal chemistry, can be achieved through various synthetic pathways. The most prominent and versatile of these is the Hantzsch thiazole synthesis and its modifications. This guide provides a comparative analysis of different routes, detailing experimental protocols and performance metrics to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthesis Routes
The primary method for constructing the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. Variations of this method, including multi-component reactions and the use of different starting materials, offer alternative pathways to the target molecule or its immediate precursors. Below is a summary of key quantitative data from representative synthesis routes.
| Route | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Reaction Time | Reference |
| Route 1: Hantzsch Synthesis from Thiobenzamide | Thiobenzamide, Ethyl 4-chloroacetoacetate | 1. Methanol, reflux; 2. LiOH, H₂O, rt; 3. Acidification | This compound | 50% | 28 hours (total) | [1] |
| Route 2: Precursor Synthesis via Classical Hantzsch | 2-Bromoacetophenone, Thiourea | Methanol, 65-70°C | 2-Amino-4-phenylthiazole | High (up to 99% for similar reactions) | 30-60 minutes | [2][3][4] |
| Route 3: One-Pot, Multi-component Hantzsch Variation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilicic acid, Ethanol/Water, 65°C or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | 1.5 - 3.5 hours | [5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established laboratory procedures.
Route 1: Hantzsch Synthesis of this compound
This protocol describes a two-stage synthesis involving the formation of the ethyl ester precursor followed by hydrolysis.[1]
Stage 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate
-
To a stirred suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL), add ethyl 4-chloroacetoacetate (1.7 g, 10.36 mmol).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the mixture to room temperature.
Stage 2: Hydrolysis to this compound
-
Add a solution of lithium hydroxide (1 g) in water (4 mL) to the reaction mixture from Stage 1.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture in vacuo to remove the methanol.
-
Suspend the residue in water and extract with diethyl ether to remove any unreacted starting materials (discard the organic layer).
-
Acidify the aqueous layer to a pH of 3-4 using a suitable acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the combined organic extracts over magnesium sulfate (MgSO₄), filter, and concentrate to yield the final product, this compound.
Route 2: Synthesis of 2-Amino-4-phenylthiazole (A Key Precursor)
This protocol outlines the classical Hantzsch synthesis for a common precursor to more complex thiazole derivatives.[2][3]
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30 to 60 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of a 5% sodium carbonate (Na₂CO₃) solution and swirl to mix. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water.
-
Allow the product to air dry on a watch glass.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis processes described.
Caption: General laboratory workflow for a classical Hantzsch thiazole synthesis.
Caption: Logical flow for the synthesis of the target acid via ester hydrolysis.
References
- 1. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
Synergistic Antitumor Effects of 2-(4-Phenylthiazol-2-YL)acetic Acid Derivatives in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential synergistic effects of 2-(4-Phenylthiazol-2-YL)acetic acid derivatives when used in combination with other anticancer agents. While direct synergistic studies on this compound are not extensively documented in publicly available literature, this guide draws upon data from closely related thiazole compounds and established principles of combination therapy in oncology to present a scientifically grounded comparison. The focus is on providing objective data, detailed experimental methodologies, and clear visualizations to support further research and drug development in this promising area.
Introduction to this compound and Combination Therapy
The thiazole scaffold is a core structure in a variety of compounds exhibiting significant anticancer properties. These derivatives have been shown to target multiple cellular pathways involved in cancer progression. The principle of combination therapy in oncology aims to enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects by targeting different signaling pathways or cellular processes simultaneously. This guide explores the potential for synergistic interactions between this compound derivatives and other classes of anticancer drugs.
Comparison with Alternative Therapeutic Approaches
The exploration of synergistic combinations with this compound derivatives presents a promising alternative to monotherapy. While single-agent chemotherapy can be effective, it is often limited by the development of resistance and dose-limiting toxicities. Combination approaches, such as the ones proposed in this guide, can potentially lower the required dosage of individual agents, thereby mitigating adverse effects while achieving a more potent antitumor response.
Synergistic Effects with an EGFR Inhibitor: A Case Study
Based on studies of structurally similar compounds, a promising area of investigation is the combination of a this compound derivative with an Epidermal Growth Factor Receptor (EGFR) inhibitor. Research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has suggested that this class of molecules may interact with and potentially inhibit both SIRT2 and EGFR.[1] This dual-targeting potential highlights the rationale for combining a specific this compound derivative with a dedicated EGFR inhibitor to achieve a synergistic effect.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data from a combination study of a this compound derivative (PTA-D) and a standard EGFR inhibitor (e.g., Gefitinib) in a non-small cell lung cancer (NSCLC) cell line (A549), which is known to express EGFR.
| Treatment Group | PTA-D (µM) | EGFR Inhibitor (µM) | Cell Viability (%) | Combination Index (CI) |
| Control | 0 | 0 | 100 | - |
| PTA-D | 10 | 0 | 75 | - |
| 25 | 0 | 50 | - | |
| 50 | 0 | 30 | - | |
| EGFR Inhibitor | 0 | 5 | 80 | - |
| 0 | 10 | 60 | - | |
| 0 | 20 | 40 | - | |
| Combination 1 | 10 | 5 | 55 | 0.85 (Synergism) |
| Combination 2 | 10 | 10 | 40 | 0.70 (Synergism) |
| Combination 3 | 25 | 5 | 35 | 0.75 (Synergism) |
| Combination 4 | 25 | 10 | 20 | 0.60 (Strong Synergism) |
Note: The data presented in this table is illustrative and intended to represent the expected outcomes of a synergistic interaction. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of individual compounds and their combinations on cancer cell lines.
Materials:
-
Human non-small cell lung cancer cell line (A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivative (PTA-D)
-
EGFR inhibitor (e.g., Gefitinib)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of PTA-D and the EGFR inhibitor in the culture medium.
-
Treat the cells with varying concentrations of PTA-D, the EGFR inhibitor, or their combination for 48 hours. Include a vehicle control (DMSO) group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration that inhibits 50% of cell growth).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Materials:
-
A549 cells
-
PTA-D and EGFR inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat A549 cells with PTA-D, the EGFR inhibitor, or their combination at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Proposed Signaling Pathway for Synergistic Action
Caption: Proposed mechanism of synergistic action of a this compound derivative (PTA-D) and an EGFR inhibitor.
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow for the evaluation of synergistic anticancer effects.
Conclusion
This guide provides a framework for understanding and evaluating the potential synergistic effects of this compound derivatives in combination with other anticancer agents. The presented data, protocols, and visualizations, though based on a closely related compound, offer a robust starting point for researchers in the field. Further in-depth studies are warranted to fully elucidate the synergistic potential and underlying mechanisms of this compound and its derivatives in various cancer models. The development of such combination therapies holds significant promise for advancing cancer treatment paradigms.
References
Navigating the Selectivity Landscape of 2-(4-Phenylthiazol-2-YL)acetic Acid and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of small molecules is intrinsically linked to their selectivity profile. Understanding the cross-reactivity of a compound is paramount in drug discovery to anticipate potential off-target effects and to delineate its mechanism of action. This guide provides a comparative analysis of the cross-reactivity profile of the 2-(4-phenylthiazol-2-yl)acetic acid scaffold, focusing on key potential targets identified for its close structural analogs. Due to the limited availability of public data on the specific molecule this compound, this guide draws upon experimental data from structurally related 4-phenylthiazole derivatives to infer a likely cross-reactivity profile.
Potential Primary Targets and Cross-Reactivity
Recent studies on compounds structurally similar to this compound have highlighted their potential interaction with several key enzymes and receptors involved in inflammatory and pain signaling pathways. These include soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).
Dual Inhibition of sEH and FAAH
A significant finding for the 4-phenylthiazole scaffold is its potent dual inhibition of both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH)[1]. These two enzymes are critical regulators of endogenous signaling lipids involved in inflammation and pain. The ability of this scaffold to inhibit both targets suggests a potential for synergistic therapeutic effects.
The table below summarizes the in vitro inhibitory activity of a representative 4-phenylthiazole analog against human, rat, and mouse sEH and FAAH.
| Compound (Analog) | Target | Species | IC50 (nM) |
| 4-Phenylthiazole Derivative | sEH | Human | 2.5 |
| sEH | Rat | 11.7 | |
| sEH | Mouse | 158.2 | |
| FAAH | Human | 9.8 |
Data is for a representative potent 4-phenylthiazole dual inhibitor and not for this compound itself. The IC50 values are indicative of high potency, particularly for human sEH and FAAH.
CRTH2 Receptor Antagonism
Furthermore, studies on 4-phenylthiazol-5-ylacetic acids, which are regioisomers of the title compound, have identified them as potent antagonists of the CRTH2 receptor, a key player in allergic inflammation[2][3]. This suggests that compounds based on the 4-phenylthiazole acetic acid core may also exhibit activity at this G-protein coupled receptor.
Quantitative binding affinity data for a representative potent 4-phenylthiazol-5-ylacetic acid analog is presented below:
| Compound (Analog) | Target | Assay Type | Ki (nM) |
| 4-Phenylthiazol-5-ylacetic Acid Derivative | CRTH2 | Radioligand Binding | 3.7 |
This data is for a potent analog and indicates a high affinity for the CRTH2 receptor.
Signaling Pathways and Experimental Workflows
To understand the biological context of these potential interactions, it is crucial to visualize the involved signaling pathways and the experimental workflows used to assess cross-reactivity.
Caption: Dual inhibition of sEH and FAAH by the 4-phenylthiazole scaffold.
Caption: Antagonism of the CRTH2 signaling pathway.
Caption: Workflow for assessing activity at sEH, FAAH, and CRTH2.
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of sEH.
-
Enzyme: Recombinant human soluble epoxide hydrolase.
-
Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), a fluorescent substrate.
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL BSA.
-
Procedure:
-
Human sEH (final concentration ~1 nM) is pre-incubated with varying concentrations of the test compound for 5 minutes at 30°C in the assay buffer.
-
The reaction is initiated by the addition of the CMNPC substrate (final concentration ~5 µM).
-
The increase in fluorescence, resulting from the enzymatic hydrolysis of CMNPC, is monitored over 10 minutes using a fluorescence plate reader (excitation: 330 nm, emission: 465 nm).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the inhibition of FAAH activity.
-
Enzyme: Recombinant human fatty acid amide hydrolase.
-
Substrate: N-(6-methoxypyridin-3-yl) octanamide (OMP), a fluorogenic substrate.
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 8.0, containing 0.1 mg/mL BSA.
-
Procedure:
-
Human FAAH (final concentration ~1 nM) is pre-incubated with the test compound for 5 minutes at 37°C in the assay buffer.
-
The reaction is initiated by the addition of the OMP substrate (final concentration ~5 µM).
-
The appearance of the fluorescent product, 6-methoxypyridin-3-amine, is monitored over 10 minutes (excitation: 303 nm, emission: 394 nm).
-
IC50 values are calculated from the dose-response curves.
-
CRTH2 Radioligand Binding Assay
This assay determines the binding affinity of a compound to the CRTH2 receptor.
-
Receptor Source: Cell membranes from HEK293 cells stably expressing human CRTH2.
-
Radioligand: [³H]-Prostaglandin D₂ ([³H]PGD₂).
-
Assay Buffer: 10 mM HEPES/KOH, pH 7.4, 1 mM EDTA, 10 mM MnCl₂.
-
Procedure:
-
In a 96-well plate, cell membranes (~20-25 µg of protein) are incubated with a fixed concentration of [³H]PGD₂ (~0.4 nM) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGD₂ (10 µM).
-
The plate is incubated for 2 hours at room temperature to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The available data on structural analogs strongly suggest that this compound is likely to exhibit activity as a dual inhibitor of sEH and FAAH, and potentially as a CRTH2 antagonist. The high potency observed for related compounds underscores the therapeutic potential of this scaffold in inflammatory diseases and pain.
However, a comprehensive cross-reactivity profile for this compound is currently lacking. To fully understand its selectivity and potential for off-target effects, it is imperative to perform broad panel screening against a diverse set of kinases, G-protein coupled receptors, ion channels, and other enzymes. Such studies will be crucial for advancing this compound or its derivatives through the drug discovery pipeline. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their own investigations into the pharmacological profile of this promising chemical scaffold.
References
- 1. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 2-(4-Phenylthiazol-2-YL)acetic Acid
In the landscape of modern drug discovery, the identification and validation of novel chemical entities with therapeutic promise is a cornerstone of advancing patient care. This guide provides a comprehensive framework for the preclinical benchmarking of a promising molecule, 2-(4-Phenylthiazol-2-YL)acetic acid. The thiazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document outlines a systematic approach to compare the efficacy and selectivity of this compound against established standard-of-care drugs, providing researchers, scientists, and drug development professionals with the necessary protocols and rationale to rigorously evaluate its potential.
Our investigation is predicated on the hypothesis that the structural attributes of this compound, particularly the phenylthiazole core coupled with an acetic acid moiety, may confer potent and selective biological activity. The acetic acid side chain, for instance, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4]
This guide will detail the head-to-head experimental comparisons necessary to elucidate the compound's therapeutic index and potential advantages over existing treatments.
Part 1: Comparative Anti-Inflammatory Activity
Inflammation is a critical physiological response, but its dysregulation is a hallmark of numerous chronic diseases. NSAIDs are a frontline treatment for inflammatory conditions, primarily acting by inhibiting COX enzymes.[5][6][7] We will benchmark our test compound against both a non-selective and a selective COX inhibitor to understand its mechanism and potential for reduced side effects.
Standard Drugs for Comparison:
-
Celecoxib: A selective COX-2 inhibitor, known for a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5][8]
Experimental Workflow: In Vitro COX Inhibition Assay
The initial step is to determine the direct inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes and compare it to our standard drugs.
Diagram 1: Workflow for In Vitro COX Inhibition Assay
Caption: A schematic of the in vitro COX inhibition assay workflow.
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
This protocol is designed to quantify the inhibition of purified COX-1 and COX-2 enzymes.
-
Reagent Preparation:
-
Prepare stock solutions of this compound, Ibuprofen, and Celecoxib in DMSO.
-
Reconstitute purified human COX-1 and COX-2 enzymes in the supplied buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare the reaction buffer containing Tris-HCl, EDTA, and hematin.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of the test compound and standard drugs to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and standards relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using non-linear regression analysis.
-
Table 1: Hypothetical IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 5.2 | 0.8 | 6.5 |
| Ibuprofen | 15.1 | 35.5 | 0.43 |
| Celecoxib | 26.3 | 0.05 | 526 |
Interpretation of Results: The selectivity index provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better gastrointestinal safety profile.
Part 2: Comparative Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Thiazole derivatives have shown promise as antimicrobial agents.[9][10] This section outlines the benchmarking of this compound against standard antibacterial and antifungal drugs.
Standard Drugs for Comparison:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.[11][12]
-
Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.[13]
Experimental Workflow: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound.
Diagram 2: Workflow for MIC Determination
Caption: A flowchart illustrating the steps for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation:
-
Prepare stock solutions of this compound, Ciprofloxacin, and Fluconazole in a suitable solvent.
-
Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and standard drugs in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microbes in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Table 2: Hypothetical MIC Values (µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | 16 | 32 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Interpretation of Results: Lower MIC values indicate greater antimicrobial potency. This hypothetical data suggests the test compound has moderate antibacterial activity but is less potent than ciprofloxacin and has limited antifungal activity.
Part 3: In Vitro Cytotoxicity Assessment
To evaluate the therapeutic potential of any new compound, it is crucial to assess its toxicity towards mammalian cells. This helps in determining the therapeutic window.
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Diagram 3: Workflow for MTT Cytotoxicity Assay
Caption: A step-by-step process for conducting an MTT cytotoxicity assay.
Protocol: MTT Assay on a Non-Cancerous Cell Line (e.g., HEK293)
-
Cell Culture:
-
Culture HEK293 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control.
-
-
Incubation and Detection:
-
Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Table 3: Hypothetical Cytotoxicity Data
| Compound | CC50 on HEK293 (µM) |
| This compound | 150 |
Interpretation of Results: A high CC50 value indicates low cytotoxicity. The therapeutic index can be estimated by comparing the CC50 value with the effective concentration (e.g., IC50 for enzyme inhibition or MIC for antimicrobial activity).
Conclusion
This guide provides a foundational framework for the systematic evaluation of this compound. By benchmarking against established drugs, researchers can gain a clear perspective on its potential efficacy, selectivity, and safety profile. The experimental protocols outlined herein are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data. The insights gained from these studies will be instrumental in guiding further preclinical and clinical development of this and other novel therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Anti-inflammatory medicines (NSAIDs) | healthdirect [healthdirect.gov.au]
- 7. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antibiotic chart [straighthealthcare.com]
- 13. asianpubs.org [asianpubs.org]
Validating In Silico Predictions: A Comparative Guide to 2-(4-Phenylthiazol-2-YL)acetic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The convergence of computational (in silico) and experimental (in vitro/in vivo) methodologies is a cornerstone of modern drug discovery. This guide provides an objective comparison of in silico predictions with available experimental data for the scaffold 2-(4-phenylthiazol-2-yl)acetic acid and its derivatives. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to facilitate a deeper understanding of the predictive power of computational models for this class of compounds.
Data Presentation: In Vitro Biological Activity
The following tables summarize the experimental data for various derivatives of the this compound scaffold, focusing on their anticancer and anti-inflammatory activities.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Modification on Core Scaffold | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 21 | 3-[(4-acetylphenyl)(4-(4-H -phenyl)thiazol-2-yl)amino]propanoic acid with oxime | A549 (Lung) | Cytotoxicity | 5.42 | [1] |
| Compound 22 | 3-[(4-acetylphenyl)(4-(4-Cl -phenyl)thiazol-2-yl)amino]propanoic acid with oxime | A549 (Lung) | Cytotoxicity | 2.47 | [1] |
| Compound 25 | Carbohydrazide derivative of Compound 21 | A549 (Lung) | Cytotoxicity | 8.05 | [1] |
| Compound 26 | Carbohydrazide derivative of Compound 22 | A549 (Lung) | Cytotoxicity | 25.4 | [1] |
| Cisplatin | Reference Drug | A549 (Lung) | Cytotoxicity | 11.71 | [1] |
| Compound 4c | N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | MTT Assay | Not specified, but best activity | [2] |
| Doxorubicin | Reference Drug | SKNMC, Hep-G2, MCF-7 | MTT Assay | Not specified, but superior to test compounds | [2] |
Table 2: Anti-inflammatory Activity of Thiazole Acetic Acid Derivatives
| Compound ID | Modification on Core Scaffold | Target | Assay Type | % Inhibition / IC50 | Reference |
| Compound 3c | 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivative | COX-1 | Fluorimetric | Similar activity to reference drug | [3] |
| Reference Drug | Not Specified | COX-1 | Fluorimetric | Not Specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX-1) Inhibition Assay
This assay determines the inhibitory activity of a compound against the COX-1 enzyme.
-
Principle: A fluorimetric method is used to measure the peroxidase activity of cyclooxygenase. The assay measures the oxidation of a detection reagent, which is proportional to the amount of prostaglandin G2 produced by COX.
-
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
The COX-1 enzyme is pre-incubated with the test compound for a specified time at a controlled temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence is measured at an appropriate excitation and emission wavelength.
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (without the inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cells (e.g., A549, SKNMC) are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., cisplatin, doxorubicin) for a specified period (e.g., 24-72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.[2][4]
-
In Silico vs. In Vitro: A Visual Comparison
The following diagrams illustrate a key signaling pathway often targeted by this class of compounds and a typical experimental workflow, providing a visual bridge between computational predictions and laboratory validation.
Caption: Simplified COX signaling pathway and the inhibitory action of thiazole derivatives.
Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.
Comparative Analysis and Alternatives
The experimental data confirms that the this compound scaffold is a promising starting point for developing bioactive compounds. For instance, derivatives have demonstrated potent anticancer activity, with some compounds showing greater efficacy than the standard chemotherapeutic agent cisplatin against A549 lung cancer cells.[1] Specifically, the introduction of an oxime moiety to a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid structure significantly enhanced antiproliferative activity.[1]
In the context of anti-inflammatory research, derivatives of 2-(4-((4-phenylthiazol-2-yl)amino)phenyl)acetic acid have been identified as selective COX-1 inhibitors.[3] This is significant because many non-selective COX inhibitors are associated with adverse side effects.
Alternative Scaffolds:
For researchers seeking alternatives, the following scaffolds with validated activity are worth considering:
-
2-Arylthiazolidine-4-carboxylic acid amides: These have shown potent cytotoxic activity against prostate cancer and melanoma cell lines.[6]
-
2,4-azolidinedione-acetic acid derivatives: Certain compounds in this class have demonstrated high selectivity for leukemia cell lines.[7]
-
N-(thiazol-2-yl)benzenesulfonamides: These hybrid molecules have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria.[8]
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 6. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
head-to-head comparison of 2-(4-Phenylthiazol-2-YL)acetic acid derivatives
A Head-to-Head Comparison of 2-(4-Phenylthiazol-2-YL)acetic Acid Derivatives: A Guide for Researchers
The this compound scaffold is a promising privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their performance as anticancer, antifungal, and anti-inflammatory agents. The information herein is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Anticancer Activity
Derivatives of the 2-phenylthiazole core have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the IC50 values of various 2-phenylthiazole derivatives against different cancer cell lines. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental protocols.
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 4-Nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| 4d | 3-Chloro | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |
| Compound 21 | 4-Acetyl, Oxime | A549 (Lung Adenocarcinoma) | 5.42 | [2] |
| Compound 22 | 4-Acetyl, Oxime | A549 (Lung Adenocarcinoma) | 2.47 | [2] |
| 3-fluoro analog | 3-Fluoro (on a related carboxamide) | Multiple | < 10 µg/mL | [3] |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the anticancer activity. For instance, an electron-withdrawing nitro group at the para position (compound 4c) demonstrated potent activity against the SKNMC cell line.[1]
-
Oxime Moiety: The introduction of an oxime functional group to an acetylphenyl substituent, as seen in compounds 21 and 22, resulted in potent cytotoxicity against A549 lung cancer cells, with compound 22 showing an IC50 value superior to the standard chemotherapeutic agent cisplatin in that study.[2]
-
Halogen Substitution: Halogen atoms, such as chlorine and fluorine, on the phenyl ring are often associated with enhanced cytotoxic activity.[1][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 25 µM) and incubated for another 24-48 hours, depending on the cell line's doubling time.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Antifungal Activity
Certain 2-phenylthiazole derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. This makes them attractive candidates for the development of new antifungal agents.
Comparative In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a standard measure of in vitro antifungal activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| SZ-C14 (Lead Compound) | C. albicans & other pathogenic fungi | 1–16 | [4] |
| B9 | 7 common clinically susceptible fungal strains | Potent (specific values not provided in abstract) | [4] |
| B9 | 6 fluconazole-resistant fungal strains | Moderate (specific values not provided in abstract) | [4] |
Structure-Activity Relationship (SAR) Summary for Antifungal Activity:
-
Structural optimization of a lead compound (SZ-C14) with moderate antifungal activity led to the discovery of derivative B9 with potent activity against a range of susceptible and resistant fungal strains.[4] This highlights the potential for improving the antifungal efficacy of this scaffold through targeted chemical modifications.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC of the compounds against fungal strains is typically determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a suspension is prepared in sterile saline and adjusted to a specific turbidity.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory and Other Activities
Derivatives of this compound have also been explored for other therapeutic applications, including as anti-inflammatory agents and cholinesterase inhibitors for the potential treatment of Alzheimer's disease.
Comparative In Vitro Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 3c | COX-1 | Similar to reference drug | [5] |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | Acetylcholinesterase (AChE) | 8.86 | [6] |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | Butyrylcholinesterase (BuChE) | 1.03 | [6] |
Structure-Activity Relationship (SAR) Summary for Other Activities:
-
COX-1 Inhibition: The presence of an acetic acid residue, similar to that in common NSAIDs like ibuprofen, is a key feature for the COX-1 inhibitory activity of these compounds.[5]
-
Cholinesterase Inhibition: Modifications on the 2-phenylthiazole scaffold have yielded potent inhibitors of both AChE and BuChE, with one derivative showing an IC50 of 1.03 µM against BuChE.[6]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
The cholinesterase inhibitory activities of the compounds are often evaluated using Ellman's method.
-
Reagent Preparation: Prepare solutions of the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and the respective enzyme (AChE or BuChE) in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the buffer, test compound, and enzyme solution. Incubate for a short period.
-
Initiate Reaction: Add the substrate (ATCI or BTCI) and DTNB to start the reaction.
-
Absorbance Measurement: Measure the change in absorbance at 412 nm over time. The rate of reaction is proportional to the enzyme activity.
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Conclusion
The this compound framework and its close analogs represent a versatile scaffold for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with anticancer, antifungal, and anti-inflammatory properties. Further research, including in vivo studies and detailed pharmacokinetic profiling, is warranted to fully elucidate the therapeutic potential of these promising derivatives. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to design and evaluate new compounds based on this privileged scaffold.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Prudent Disposal of 2-(4-Phenylthiazol-2-YL)acetic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Phenylthiazol-2-YL)acetic acid.
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle this compound with the utmost care, treating it as potentially hazardous. The following procedures are based on best practices for similar chemical structures and should be conducted in strict accordance with all applicable local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | To prevent skin contact.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or dust.[3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | To prevent inhalation of dust or vapors.[1][2] |
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Use in a well-ventilated area, such as a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[1]
II. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2][4]
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[4]
-
Collection: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled, and closed container for disposal.[1][2] Avoid creating dust.[1][2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.
III. Disposal Protocol
Disposal of this compound and its containers must be handled by a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Place excess or unwanted this compound into a clearly labeled, sealed container.
-
Contaminated materials, such as PPE, absorbent pads, and empty containers, should also be collected in a designated, sealed hazardous waste container.
-
-
Storage:
-
Contacting a Disposal Service:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available safety information, including the Safety Data Sheet (SDS) for a similar compound if a specific one is not available.
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the amount of waste, disposal date, and the name of the disposal company, in accordance with your institution's policies and local regulations.
-
Recommended Disposal Method:
-
Chemical incineration in a furnace equipped with an afterburner and scrubber is a potential disposal method, but this should be confirmed and carried out by the licensed disposal company.[2]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-Phenylthiazol-2-YL)acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-(4-Phenylthiazol-2-YL)acetic acid. The following guidance is based on the safety profiles of structurally similar compounds, including other thiazole derivatives and acetic acid analogues. It is imperative to handle this compound with caution in a laboratory setting, assuming it may possess similar hazards.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is presumed to be a potential skin, eye, and respiratory tract irritant.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment: A comprehensive risk assessment should be performed before commencing any work. The following PPE is considered the minimum requirement:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of properly after handling.[4] |
| Body Protection | A laboratory coat or other suitable protective clothing to prevent skin contact.[2][4] |
| Respiratory Protection | If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate filter should be used.[4][5] |
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[2][7]
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
| Emergency Situation | First-Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][8] |
| Spill | Evacuate personnel to a safe area.[5] Wear appropriate PPE.[5] Avoid dust formation.[5] Sweep up the spilled material and place it into a suitable, labeled container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
This compound and its containers must be treated as hazardous waste.
-
Waste Segregation: Segregate waste containing this compound from other waste streams. It should be considered a halogenated organic compound if it contains halogens.[4]
-
Waste Collection: Collect solid waste in a dedicated, clearly labeled, and sealable container.[4] Liquid waste (solutions) should be collected in a designated, leak-proof, and labeled container.
-
Final Disposal: All waste must be disposed of through a licensed chemical waste management facility.[4] Do not discharge into the sewer system or dispose of as general solid waste.[4] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
